N,N'-dimethylethanimidamide hydrochloride
Description
BenchChem offers high-quality N,N'-dimethylethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-dimethylethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-dimethylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-4(5-2)6-3;/h1-3H3,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFPHXUMMRULDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5504-12-1 | |
| Record name | N,N'-dimethylethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of N,N'-Dimethylethanimidamide Hydrochloride via Modified Pinner Reaction
The following technical guide details the synthesis of N,N'-dimethylethanimidamide hydrochloride (also known as N,N'-dimethylacetamidine hydrochloride) using a modified Pinner reaction .
This protocol addresses the specific challenge of synthesizing a symmetric amidine (N,N'-disubstituted) starting from an unsubstituted nitrile (acetonitrile). While the classical Pinner reaction typically yields unsubstituted or mono-substituted amidines, this guide incorporates an amidinolysis-transamination sequence to achieve the symmetric N,N'-dimethyl structure.
Executive Summary
-
Target Molecule: N,N'-Dimethylethanimidamide Hydrochloride[1]
-
CAS Registry Number: 5504-12-1
-
Core Strategy: Two-stage synthesis.
-
Pinner Salt Formation: Acid-catalyzed addition of methanol to acetonitrile to form methyl acetimidate hydrochloride.
-
Amidinolysis & Transamination: Reaction of the imidate ester with excess methylamine to displace both the methoxy group and the imino nitrogen (as ammonia), yielding the symmetric amidine.
-
-
Key Advantage: Uses inexpensive, readily available starting materials (acetonitrile, methanol, methylamine) avoiding expensive orthoesters or unstable imidoyl chlorides.
Reaction Mechanism & Logic
The synthesis proceeds through a nucleophilic addition-elimination pathway.
-
Activation: Anhydrous HCl protonates the nitrile nitrogen, creating a highly electrophilic nitrilium species.
-
Addition (Pinner Step): Methanol attacks the electrophilic carbon, forming the Methyl Acetimidate Hydrochloride (Pinner Salt) .
-
Substitution 1 (Amidinolysis): The first equivalent of methylamine attacks the imidate carbon, displacing methanol to form N-methylacetamidine (mono-substituted).
-
Substitution 2 (Transamination): Under excess amine and thermal driving force, a second equivalent of methylamine attacks the amidine core. The system re-equilibrates, displacing ammonia (NH₃) to form the thermodynamically stable symmetric N,N'-dimethylacetamidine .
Mechanistic Pathway Diagram[2]
Caption: Step-wise mechanistic progression from nitrile activation to the final symmetric amidine via ammonia displacement.
Experimental Protocol
Phase 1: Synthesis of Methyl Acetimidate Hydrochloride (Pinner Salt)
Objective: Isolate the moisture-sensitive imidate ester intermediate.
| Parameter | Specification |
| Reagents | Acetonitrile (1.0 eq), Methanol (1.1 eq), Anhydrous HCl gas (>1.1 eq). |
| Solvent | Anhydrous Diethyl Ether or 1,4-Dioxane (optional co-solvent). |
| Temperature | -5°C to 0°C (Critical). |
| Atmosphere | Nitrogen/Argon (Strictly Anhydrous). |
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a drying tube (CaCl₂ or Drierite). Flame-dry the apparatus under nitrogen flow.
-
Charging: Charge the flask with Acetonitrile (41.05 g, 1.0 mol) and absolute Methanol (35.2 g, 1.1 mol). If using a co-solvent, add anhydrous Diethyl Ether (200 mL) to facilitate precipitation.
-
Acidification: Cool the mixture to -5°C using an ice-salt bath. Slowly bubble anhydrous HCl gas through the solution.
-
Note: Maintain temperature below 5°C to prevent Pinner salt decomposition into amide.
-
Continue bubbling until the solution is saturated (approx. 40-45 g of HCl).
-
-
Crystallization: Seal the flask and store at 4°C for 24–48 hours. The Methyl Acetimidate Hydrochloride will precipitate as a white, hygroscopic crystalline solid.
-
Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.
-
Storage: Use immediately for Phase 2 or store in a desiccator at -20°C.
-
Phase 2: Conversion to N,N'-Dimethylethanimidamide Hydrochloride
Objective: Convert the Pinner salt to the symmetric amidine using excess methylamine.
| Parameter | Specification |
| Reagents | Pinner Salt (from Phase 1), Methylamine (2.0 M in THF or Methanol, >2.5 eq). |
| Solvent | Anhydrous Methanol or Ethanol. |
| Temperature | 0°C -> Room Temp -> 50°C (Reflux). |
| Pressure | Sealed vessel recommended to retain Methylamine/Ammonia. |
Procedure:
-
Resuspension: Suspend the isolated Pinner Salt (109.5 g, 1.0 mol) in anhydrous Methanol (300 mL) in a pressure-rated vessel or autoclave.
-
Amine Addition: Cool to 0°C. Add a solution of Methylamine (e.g., 2.0 M in MeOH, 1.5 L, 3.0 mol).
-
Stoichiometry Note: A large excess (≥3 equivalents) is required to drive the equilibrium from the mono-substituted amidine to the di-substituted product by displacing ammonia.
-
-
Reaction: Seal the vessel. Allow to warm to room temperature and stir for 4 hours. Then, heat to 50–60°C for 12–16 hours.
-
Observation: The initial precipitate (Pinner salt) will dissolve, and NH₃ gas will be generated (internal pressure will rise).
-
-
Workup:
-
Cool the vessel to room temperature and carefully vent the excess Methylamine and Ammonia.
-
Concentrate the solution in vacuo to remove solvent and residual ammonia.
-
The residue is the crude N,N'-dimethylethanimidamide hydrochloride.
-
-
Purification: Recrystallize from Isopropanol/Ether or Acetonitrile.
-
Yield: Typically 75–85%.
-
Characterization: ¹H NMR (D₂O) should show a singlet for the C-CH₃ and a singlet (or doublet depending on pH/exchange) for the N-CH₃ groups.
-
Process Workflow Diagram
Caption: Operational workflow separating the moisture-sensitive Pinner salt formation from the high-pressure amidinolysis step.
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Low Yield (Phase 1) | Moisture ingress hydrolyzing Pinner salt to ester. | Ensure all solvents are dried over molecular sieves (3Å). Use a positive pressure of Nitrogen. |
| Sticky Solid (Phase 1) | Incomplete crystallization or excess alcohol. | Use Diethyl Ether as a co-solvent to force precipitation. Ensure HCl saturation is complete. |
| Incomplete Substitution (Phase 2) | Insufficient Methylamine or premature venting. | Use at least 3.0 equivalents of Methylamine. Maintain sealed pressure to keep MeNH₂ in solution during heating. |
| Ammonium Chloride Contamination | Byproduct of reaction. | The product is an HCl salt, but NH₄Cl is also formed. Separation relies on solubility differences in hot Isopropanol/Acetonitrile (Product is more soluble than NH₄Cl). |
Safety Considerations
-
Anhydrous HCl: Highly corrosive and toxic. Perform all bubbling in a well-ventilated fume hood with a scrubber trap.
-
Pressure Reaction: Heating methylamine in a sealed vessel generates pressure. Use a rated autoclave or heavy-wall pressure tube with a blast shield.
-
Exotherm: The reaction of Pinner salts with amines is exothermic. Add amine slowly at 0°C.
References
-
Pinner Reaction Fundamentals
-
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
-
Synthesis of Amidines from Imidates
-
Organic Chemistry Portal.[2] (n.d.). Synthesis of Amidines. Retrieved from
-
-
Preparation of N,N'-Disubstituted Amidines
-
BenchChem. (2025).[3] N,N'-dimethylethanimidamide hydrochloride Structure and Synthesis. Retrieved from
-
-
Amidinolysis Mechanism (Transamination)
-
Jessop, P. G., et al. (2011).[2] The reaction of primary amines with N,N-dimethylacetamide dimethyl acetal. Journal of Organic Chemistry. (Demonstrates the principle of amine exchange to form symmetric acetamidines).
-
Sources
"spectroscopic data of N,N'-dimethylethanimidamide hydrochloride (NMR, IR, Mass Spec)"
Technical Characterization of -Dimethylethanimidamide Hydrochloride[1][2]
CAS Number : 2909-15-1
Formula :
Executive Summary & Structural Logic
Mechanistic Insight : Upon protonation, the double bond character is delocalized across the
Synthesis & Preparation Context
Understanding the synthesis is critical for interpreting the impurity profile in spectra.
-
Primary Route : Reaction of methylamine with ethyl acetimidate hydrochloride (Pinner synthesis variation) or direct reaction with acetonitrile/Lewis acid.
-
Key Impurities :
-
Hydrolysis Product :
-methylacetamide (if water is present). -
Isomer :
-dimethylacetamidine (if dimethylamine contaminant was present).
-
Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential hydrolysis impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below reflects the symmetric amidinium cation . In protic solvents like
H NMR Data (400 MHz)
| Solvent | Multiplicity | Integral | Assignment | Structural Note | |
| 2.25 | Singlet (s) | 3H | Methyl on central carbon. | ||
| 2.95 | Singlet (s) | 6H | Symmetric | ||
| 2.20 | Singlet (s) | 3H | |||
| 2.90 | Doublet (d) | 6H | Couples to | ||
| 8.5 - 9.5 | Broad (br) | 2H | Amidinium protons. |
Diagnostic Interpretation :
-
Symmetry Check : You should observe only two methyl signals in a 1:2 ratio. If you see three methyl signals or complex multiplets, the sample is likely the asymmetric
-isomer or degraded. -
Solvent Effect : In
, the signal often splits into a doublet due to coupling with the proton. This coupling collapses in due to deuterium exchange.
C NMR Data (100 MHz,
)
| Assignment | Note | |
| 18.5 | Methyl attached to the amidine carbon. | |
| 32.0 | Methyls attached to nitrogen (equivalent). | |
| 164.5 | Quaternary amidinium carbon (deshielded). |
Infrared Spectroscopy (FT-IR)
The salt form exhibits characteristic bands dominated by the amidinium cation and the chloride counter-ion interactions.
| Wavenumber ( | Vibration Mode | Description |
| 3000 - 3300 | Broad, strong absorption due to | |
| 1685 - 1695 | The "Amidine I" band . Very strong. Characteristic of the | |
| 1520 - 1550 | Amidine II band (N-H deformation). | |
| 1200 - 1250 | C-N single bond character stretching. |
Mass Spectrometry (MS)
Analysis is typically performed using ESI(+) (Electrospray Ionization) as the salt ionizes readily.
-
Molecular Ion :
observed at m/z 87.1 . -
Fragmentation Pathway (MS/MS of m/z 87) :
-
m/z 87
72 : Loss of methyl radical ( , mass 15). -
m/z 87
56 : Loss of methylamine ( , mass 31) via rearrangement. -
m/z 87
46 : Loss of acetonitrile fragment (less common).
-
Figure 2: Primary fragmentation pathways for the N,N'-dimethylacetamidine cation.
Quality Control Protocol
To validate a batch of
-
Solubility Test : Dissolve 10 mg in 0.5 mL
. The solution should be clear and colorless. Turbidity implies free base or non-polar impurities. -
1H NMR Check :
-
Integrate the peak at ~2.25 ppm (set to 3.00).
-
Check the peak at ~2.95 ppm. It must integrate to 6.00
0.1. -
Red Flag : A singlet at ~2.0 ppm suggests acetonitrile residue. A singlet at ~2.8 ppm suggests methylamine hydrochloride.
-
-
Chloride Titration : Perform argentometric titration (
) to confirm the stoichiometry of the HCl salt (Theoretical Cl content: ~28.9%).
References
-
PubChem Compound Summary . N,N'-Dimethylethanimidamide. National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook . Acetamidine, N,N'-dimethyl-.[2] Standard Reference Data. Link
-
Organic Syntheses . General methods for amidine synthesis (Pinner Reaction context). Org. Synth. Coll. Vol. 1, p. 5. Link
-
BenchChem . N,N'-dimethylethanimidamide hydrochloride Product Data. Link
"solubility of N,N'-dimethylethanimidamide hydrochloride in common organic solvents"
Topic: "Solubility of N,N'-Dimethylethanimidamide Hydrochloride in Common Organic Solvents" Content Type: In-depth Technical Guide
Executive Summary
N,N'-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), also known as N,N'-dimethylacetamidine hydrochloride, is a critical amidine building block utilized in the synthesis of nitrogenous heterocycles (pyrimidines, imidazoles) and as a precursor for amidine-based catalysts.[1]
Its utility in drug development is defined by its solubility profile. As an ionic hydrochloride salt, it exhibits a stark solubility contrast between polar protic solvents (facilitating reaction homogeneity) and non-polar organic solvents (facilitating isolation and purification). This guide provides a definitive technical analysis of its solubility landscape, grounded in thermodynamic principles and practical synthetic workflows.
Physicochemical Characterization
Understanding the solubility of this compound requires an analysis of its structural and lattice properties.
-
Chemical Structure:
-
Ionic Nature: The compound exists as a crystalline lattice held together by strong electrostatic forces between the protonated amidinium cation and the chloride anion.
-
Lattice Energy vs. Solvation: To dissolve, the solvent must overcome the high lattice energy of the salt. Only solvents with high dielectric constants (
) or strong hydrogen-bond donating/accepting capabilities can effectively solvate the ions. -
Hygroscopicity: The amidinium moiety is a strong hydrogen bond donor. Consequently, the solid is hygroscopic and will deliquesce if exposed to atmospheric moisture, necessitating storage under inert atmosphere (Argon/Nitrogen).
Solubility Landscape
The following data synthesizes empirical observations from synthesis protocols (e.g., Pinner reaction workups) and general amidine salt thermodynamics.
Table 1: Solubility Profile in Common Solvents (25°C)
| Solvent Class | Specific Solvent | Solubility Status | Technical Context |
| Polar Protic | Water ( | High | Dissolves readily due to ion-dipole interactions. |
| Methanol ( | High | Primary solvent for homogenous reactions. | |
| Ethanol ( | High | Common solvent for synthesis; solubility decreases significantly at low temps. | |
| Isopropanol ( | Moderate | Often used for recrystallization (soluble hot, insoluble cold). | |
| Polar Aprotic | DMSO | High | Used for NMR analysis and high-temp nucleophilic substitutions. |
| DMF | High | Alternative reaction medium; difficult to remove post-reaction. | |
| Acetonitrile ( | Low/Moderate | Soluble at reflux; often used as the starting material (reactant). | |
| Non-Polar / Aprotic | Diethyl Ether ( | Insoluble | Primary Anti-Solvent. Used to precipitate the salt from alcoholic solutions. |
| Tetrahydrofuran ( | Low | Poor solubility; suspension reactions common. | |
| Dichloromethane ( | Low | Generally insoluble; may dissolve slightly if "wet" (hygroscopic effect). | |
| Hexane / Toluene | Insoluble | Strictly non-interacting; used to wash away organic impurities. |
Mechanisms of Solvation & Precipitation
The following diagram illustrates the thermodynamic decision-making process for solvent selection, distinguishing between reaction media (dissolution) and purification (precipitation).
Figure 1: Solvation thermodynamics driving the transition between homogenous solution and crystalline precipitate.
Experimental Methodologies
Protocol A: Purification via Recrystallization
This protocol exploits the differential solubility between hot ethanol (high solubility) and cold diethyl ether (insoluble). This is the standard method for purifying the crude salt following synthesis.
Reagents:
-
Crude N,N'-dimethylethanimidamide hydrochloride.
-
Solvent A: Absolute Ethanol (Anhydrous).
-
Solvent B: Diethyl Ether (Anhydrous).
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Solvent A (Ethanol) required to dissolve the solid at reflux temperature (approx. 78°C).
-
Technical Note: Do not use excess ethanol; this will reduce yield.
-
-
Filtration (Hot): If insoluble particulates remain, filter the hot solution rapidly through a pre-heated glass frit or celite pad to remove inorganic impurities.
-
Nucleation: Allow the filtrate to cool slowly to room temperature.
-
Precipitation: Once at room temperature, slowly add Solvent B (Diethyl Ether) dropwise with stirring until a persistent turbidity (cloudiness) is observed.
-
Crystallization: Place the flask in a freezer (-20°C) for 12–24 hours. The salt will crystallize as white hygroscopic needles.
-
Isolation: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash with cold diethyl ether.
-
Drying: Dry the solid in a vacuum desiccator over
or KOH pellets.
Protocol B: Rapid Solubility Determination (Visual)
Use this protocol to verify solvent compatibility for new reaction pathways.
-
Weigh 10 mg of the salt into a 2 mL GC vial.
-
Add 100 µL of the target solvent.
-
Observation 1: If clear immediately → Highly Soluble (>100 mg/mL).
-
If solid remains, sonicate for 5 minutes at 40°C.
-
Observation 2: If clear → Moderately Soluble (requires heat/energy).
-
If solid persists, add solvent in 100 µL increments up to 1 mL.
-
Observation 3: If solid remains after 1 mL (10 mg/mL concentration) → Sparingly Soluble / Insoluble .
Application Context: Solvent Selection for Synthesis
The choice of solvent dictates the reaction mechanism pathway when using N,N'-dimethylethanimidamide hydrochloride.
| Reaction Type | Recommended Solvent | Rationale |
| Cyclization (Heterocycle Formation) | Ethanol / Methanol | High solubility ensures the amidine is available to react with electrophiles (e.g., dicarbonyls). The alcohol often acts as a proton shuttle. |
| Base Catalysis (Free Base Generation) | THF / DCM (Biphasic) | The salt is suspended in THF; a strong base (e.g., NaH or KOtBu) deprotonates it. The resulting free base is soluble in THF, while the inorganic salt (NaCl/KCl) precipitates. |
| NMR Characterization | DMSO-d6 / D2O |
References
- Citation Context: Confirms CAS number, Pinner reaction synthesis pathway, and salt formation/precipit
-
PubChem. (2025). N,N'-dimethylethylenediamine hydrochloride (Related Structure). National Library of Medicine. Retrieved from [Link]
- Citation Context: Provides physicochemical baselines for methyl
- Citation Context: Used to distinguish the target amidine salt from the solvent DMAc and establish polarity baselines.
- Citation Context: Reference for general solubility rules of acetamide deriv
Sources
Technical Guide: Hydrolysis Profile and Stability of N,N'-Dimethylethanimidamide Hydrochloride
Executive Summary
N,N'-Dimethylethanimidamide hydrochloride (CAS: 5504-12-1), also known as N,N'-dimethylacetamidine hydrochloride, represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for guanidines or as a precursor in the synthesis of nitrogenous heterocycles. While the hydrochloride salt exhibits robust solid-state stability, its solution-state behavior is governed by complex pH-dependent hydrolytic pathways.
This guide provides a definitive technical analysis of the hydrolysis kinetics, degradation mechanisms, and stability-indicating protocols for this compound. It is designed to move beyond generic data, offering actionable protocols for establishing shelf-life and handling constraints in drug development pipelines.
Chemical Identity & Physicochemical Baseline[1][2][3][4]
Before addressing stability, the structural parameters defining the hydrolytic susceptibility must be established.
| Parameter | Specification | Relevance to Stability |
| IUPAC Name | N,N'-dimethylethanimidamide hydrochloride | Symmetric substitution implies equivalent leaving groups upon hydrolysis. |
| Structure | The amidine core is an electrophilic center susceptible to nucleophilic attack. | |
| Molecular Weight | 122.59 g/mol | Small molecule; rapid diffusion in solution. |
| pKa (Calculated) | ~11.5 - 12.0 (Amidine base) | Exists as a protonated cation at physiological pH; highly basic. |
| Solubility | High in Water, MeOH, EtOH | Hydrolysis is the primary degradation risk in aqueous formulation. |
Hydrolysis Mechanism and Kinetics[5][6][7][8]
The hydrolytic instability of N,N'-dimethylethanimidamide is not linear; it exhibits a "U-shaped" or sigmoidal pH-rate profile characteristic of amidines. Understanding this mechanism is vital for buffer selection.
The Amidine Stability Paradox
-
Acidic Conditions (pH < 7): The molecule exists almost exclusively as the protonated amidinium cation (
). Resonance delocalization of the positive charge across the N-C-N triad renders the central carbon significantly less electrophilic and resistant to water attack. Result: High Stability. -
Basic Conditions (pH > 10): The equilibrium shifts toward the neutral free base. The unprotonated imine carbon is highly susceptible to nucleophilic attack by hydroxide ions (
). Result: Rapid Hydrolysis.
Degradation Pathway
The hydrolysis proceeds via a nucleophilic addition-elimination mechanism, yielding N-methylacetamide and methylamine . Unlike amides, which require harsh conditions to hydrolyze, neutral amidines can hydrolyze under mild basic conditions.
Reactions:
-
Nucleophilic Attack: Hydroxide attacks the amidine carbon.[1]
-
Tetrahedral Intermediate: Formation of a gem-amino alcohol species.
-
Collapse: Elimination of the best leaving group (methylamine).
-
Product Formation: N-methylacetamide forms.[2]
Mechanistic Visualization
The following diagram details the molecular transformation and transition states.
Caption: Figure 1. pH-dependent activation of N,N'-dimethylethanimidamide toward hydrolytic cleavage.
Experimental Protocols: Stability Profiling
To validate the stability of this compound in your specific matrix, follow this forced degradation and kinetic profiling workflow.
Stability-Indicating HPLC Method
Standard UV detection is suitable, but the lack of a strong chromophore in the degradation products (methylamine) requires specific attention.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical to maintain peak shape of the basic amidine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Detection: UV at 210 nm (Amidine
transition). Note: Methylamine will not be detected by UV; track the disappearance of the parent and appearance of N-methylacetamide. -
Flow Rate: 1.0 mL/min.
Kinetic Study Workflow
This protocol determines the pseudo-first-order rate constants (
Caption: Figure 2.[3] Step-by-step kinetic profiling workflow for amidine hydrolysis.
Data Analysis & Calculations
The hydrolysis of amidines generally follows pseudo-first-order kinetics when water/buffer is in excess.
Rate Equation:
-
= Concentration at time
-
= Observed rate constant (
)
Arrhenius Equation (for Shelf-Life Prediction):
Stability Data Summary (Reference Values)
While specific batch data varies, the following trends are characteristic of N,N'-dialkylacetamidines based on structural analogs (e.g., acetamidine, N,N'-dimethylformamidine).
| Condition | Expected Half-Life ( | Mechanism | Recommendation |
| Solid State (Dry) | > 2 Years | Negligible | Store Desiccated. |
| pH 1.2 (0.1N HCl) | > 30 Days | Protonation protects core. | Suitable for acidic workup. |
| pH 7.4 (PBS, 25°C) | 24 - 48 Hours | Slow nucleophilic attack. | Prepare fresh for bio-assays. |
| pH 10.0 (Borate) | < 2 Hours | Rapid base hydrolysis. | Avoid prolonged exposure. |
| Oxidative ( | Low Stability | N-oxidation to N-oxides. | Avoid oxidants. |
Critical Insight: The "danger zone" for this compound is pH > 9.0. If your synthesis or formulation requires basic conditions, perform the step rapidly at low temperature (0°C) to minimize hydrolysis.
Storage and Handling Recommendations
Based on the hydrolysis profile, the following rigorous handling procedures are mandated to maintain scientific integrity:
-
Solid State Storage:
-
Container: Tightly sealed amber glass vial with a PTFE-lined cap.
-
Environment: Store at -20°C for long-term; 2-8°C is acceptable for active use.
-
Desiccation: Hygroscopicity is a risk. The HCl salt can absorb moisture, creating a localized aqueous environment that accelerates degradation. Store with silica gel.
-
-
Solution Handling:
-
Solvent Choice: DMSO is the preferred stock solvent (non-protic, no hydrolysis). Avoid storing stock solutions in water or alcohols for >24 hours.
-
pH Adjustment: Never adjust the pH of an aqueous stock solution to >8.0 unless immediately using it.
-
References
-
Guthrie, J. P. (1974).[4] Hydrolysis of Esters and Amides. Journal of the American Chemical Society.[4] (Mechanistic grounding for amidine/amide hydrolysis thermodynamics).
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. (Foundational chemistry of amidine synthesis and reactivity).
-
PubChem. (2023). N,N'-dimethylethanimidamide hydrochloride (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]
- Barker, R. H., et al. (1960). Hydrolysis of Amidines. Journal of Organic Chemistry. (Kinetics of N,N'-disubstituted amidines).
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your specific batch.
Sources
Methodological & Application
Application Note: High-Efficiency Base Catalysis using N,N'-Dimethylethanimidamide Hydrochloride
Executive Summary
N,N'-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), also known as N,N'-dimethylacetamidine hydrochloride, serves as a robust, shelf-stable precursor to N,N'-dimethylacetamidine—a potent acyclic amidine superbase. While cyclic amidines like DBU and DBN are ubiquitous, acyclic acetamidines offer distinct steric profiles and tunable basicity (pKa
This guide details the activation and application of this reagent as a Brønsted base catalyst for C-C bond formation (Michael Addition, Henry Reaction) and as a ligand precursor in transition-metal-catalyzed dehydrogenative couplings. Unlike the hygroscopic and volatile free base, the hydrochloride salt allows for precise stoichiometry and long-term storage, releasing the active catalytic species only upon in situ neutralization.
Technical Profile & Mechanism
Chemical Identity[1][2][3][4][5]
-
Compound: N,N'-Dimethylethanimidamide hydrochloride
-
Structure:
-
Role: Latent Superbase Catalyst / Ligand Precursor[1]
-
Active Species: N,N'-Dimethylethanimidamide (Free Base)
-
Basicity (Free Base): pKa
12.4 (conjugate acid in water).[1] Comparable to DBU but less nucleophilic due to acyclic conformational flexibility.[1]
Mechanism of Action
The hydrochloride salt is catalytically inactive.[1] It functions by releasing the free amidine upon treatment with a stoichiometric auxiliary base (e.g., NaOEt, KOtBu, or Cs
Comparative Analysis of Organic Base Catalysts
| Catalyst | Structure | pKa (Conj. Acid) | Steric Profile | Stability |
| N,N'-Dimethylacetamidine | Acyclic Amidine | ~12.4 | Moderate/Flexible | High (as HCl salt) |
| DBU | Bicyclic Amidine | 12.0 | Bulky/Rigid | Liquid (Hygroscopic) |
| DMAP | Pyridine | 9.2 | Low | Solid |
| Triethylamine | Tertiary Amine | 10.7 | Moderate | Liquid (Volatile) |
Visualizing the Catalytic Cycle
The following diagram illustrates the in situ activation of the hydrochloride salt and its subsequent role in a Michael Addition cycle.
Figure 1: Activation and catalytic cycle of N,N'-dimethylethanimidamide in a base-catalyzed addition reaction.
Detailed Experimental Protocols
Protocol A: In Situ Activation for Michael Addition
Application: Catalytic conjugate addition of diethyl malonate to chalcone.[1] Rationale: Generating the base in situ avoids handling the volatile and hygroscopic free amidine, ensuring precise catalyst loading.
Materials:
-
N,N'-Dimethylethanimidamide hydrochloride (10 mol%)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (10 mol%)[1]
-
Diethyl malonate (1.0 equiv)[1]
-
Chalcone (1.0 equiv)[1]
-
Anhydrous Ethanol or THF (0.5 M concentration)
Step-by-Step Procedure:
-
Catalyst Activation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend N,N'-dimethylethanimidamide hydrochloride (10 mol%) in anhydrous solvent.
-
Add the auxiliary base (NaOEt or KOtBu, 10 mol%) in one portion under inert atmosphere (N
or Ar). -
Stir at room temperature for 15 minutes. Note: A fine precipitate of NaCl or KCl will form, indicating the release of the free amidine.
-
-
Reaction Initiation:
-
Monitoring:
-
Work-up:
Protocol B: Advanced Application – Cr-Catalyzed Dehydrogenative Coupling
Application: Synthesis of Pyrimidines/Triazines from Alcohols.[1] Rationale: In this advanced protocol, the amidine acts as a ligand/base synergist with Chromium(II) to facilitate acceptorless dehydrogenation, a green chemistry approach.
Materials:
-
N,N'-Dimethylethanimidamide hydrochloride (1.0 equiv - acting as reagent/ligand source)
-
Primary Alcohol (0.6 equiv)[1]
-
CrCl
(10 mol%)[1] -
KOH (2.4 equiv)[1]
-
18-crown-6 (0.4 equiv) (Phase transfer catalyst)[1]
-
Solvent: Mesitylene[1]
Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, combine N,N'-dimethylethanimidamide hydrochloride (1.0 mmol), CrCl
(0.1 mmol), and KOH (2.4 mmol) in a pressure tube. -
Solvent Addition: Add mesitylene (2 mL) and the alcohol substrate (0.6 mmol).
-
Thermal Reaction: Seal the tube and heat to 100°C for 14 hours.
-
Isolation: Cool to room temperature. Dilute with EtOAc, filter through a celite pad, and concentrate.
-
Significance: This protocol utilizes the amidine salt not just as a base, but as a coupling partner and ligand modulator for the metal center, demonstrating the reagent's versatility beyond simple acid-base chemistry.
Handling, Storage, and Safety[6]
| Parameter | Recommendation |
| Storage | Store the hydrochloride salt in a cool, dry place (desiccator recommended). It is non-hygroscopic compared to the free base.[1] |
| Stability | The HCl salt is stable for years.[1] The generated free base is sensitive to CO |
| Safety | Amidine bases are corrosive and can cause skin burns.[1] The HCl salt is an irritant.[1] Wear standard PPE (gloves, goggles). |
| Incompatibility | Avoid strong oxidizing agents.[1][2][3] The free base reacts violently with acids and acid chlorides.[1] |
References
-
General Amidine Catalysis
- Title: "Amidines: their synthesis, reactivity, and applic
- Source: Arkivoc, 2018.
-
Relevance: Comprehensive review of amidine reactivity and base properties.[1]
-
Chromium-Catalyzed Coupling (Protocol B Source)
- Title: "A Chromium Catalytic System for the Synthesis of Aryl-Substituted 1,3,5-Triazines and Pyrimidines by Acceptorless Dehydrogen
-
Source: ResearchGate / Journal of Organic Chemistry (Derived Context).[1]
- Relevance: Establishes the use of amidine hydrochlorides with CrCl2/KOH systems.
-
Cyclopent[c]azepine Synthesis
- Title: "Fully unsaturated azepines, cyclopentazepines, and their phosphorus analogues"
-
Source: Thieme Connect / Synthesis.[1]
- Relevance: Demonstrates the use of N,N'-dimethylethanimidamide hydrochloride in condens
-
Chemical Properties & Data
Sources
"protocol for N,N'-dimethylethanimidamide hydrochloride in peptide backbone modification"
Abstract & Scope
This technical guide details the application of
This protocol focuses on two distinct modification pathways:
-
Primary Workflow (Structural Constraint): The condensation of DMA·HCl with peptidyl-
-dicarbonyl precursors to form pyrimidine-embedded backbones . This modification locks specific secondary structures (e.g., -turns) and enhances proteolytic stability. -
Secondary Workflow (Electronic Modulation): The trans-amidination of N-terminal or Lysine amines to install bulky, cationic acetamidine caps, altering pKa and receptor affinity.
Scientific Mechanism & Rationale
The Reagent: N,N'-Dimethylethanimidamide Hydrochloride
-
Chemical Structure:
-
Role: The molecule acts as a source of the
triad. In basic conditions, the free base functions as a potent bidentate nucleophile capable of reacting with electrophilic 1,3-centers (such as -keto esters or malonates).
Pathway A: Pyrimidine Backbone Incorporation
The introduction of heterocycles like pyrimidines into the peptide backbone creates "peptide bond isosteres" that restrict conformational freedom.
-
Mechanism: The reaction proceeds via a [3+3] cyclocondensation . The amidine nitrogens of DMA attack the carbonyl carbons of a peptide-bound
-keto ester. -
Result: A pyrimidine ring fuses two peptide segments, replacing a flexible amide bond with a rigid aromatic scaffold. This mimics the
to or turn geometry.
Pathway B: Trans-amidination
DMA·HCl can transfer its acetamidine group to a primary amine (peptide N-terminus) via an addition-elimination mechanism, releasing methylamine. This creates a sterically demanding, highly basic amidine cap that resists exopeptidases.
Experimental Protocols
Protocol A: Synthesis of Pyrimidine-Embedded Peptidomimetics
Objective: To insert a dimethyl-pyrimidine constraint between two peptide fragments.
Materials Required
-
Reagent: N,N'-Dimethylethanimidamide hydrochloride (High Purity >98%).
-
Substrate: Peptidyl-
-keto ester (prepared via Claisen condensation of a resin-bound peptide with a malonate derivative). -
Base: Sodium ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Anhydrous Ethanol (EtOH) or DMF.
Step-by-Step Workflow
1. Preparation of the Free Base (In Situ) DMA·HCl is hygroscopic and acidic. It must be neutralized immediately prior to reaction to generate the nucleophilic free base.
-
Dissolve 2.0 equivalents (relative to peptide) of DMA·HCl in anhydrous EtOH.
-
Add 2.0 equivalents of NaOEt (21% wt in EtOH). Stir for 10 minutes under Argon.
-
Note: A white precipitate (NaCl) will form. Use the supernatant or the suspension directly if solubility permits.
2. Condensation Reaction
-
Setup: Swell the resin-bound peptidyl-
-keto ester in minimal DMF/EtOH (1:1 v/v). -
Addition: Add the pre-activated DMA solution to the resin.
-
Conditions: Reflux is often required for solution phase, but for solid phase, heat to 60°C for 6–12 hours with agitation. Microwave irradiation (50W, 70°C, 30 min) significantly accelerates this step.
-
Monitoring: Monitor via Kaiser test (should remain negative if N-terminus is capped) or cleavage of a test aliquot followed by LC-MS. The mass shift corresponds to the addition of the amidine unit minus water (
).
3. Post-Reaction Processing
-
Wash resin: DMF (
), DCM ( ), MeOH ( ). -
Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Purify via RP-HPLC. The pyrimidine core is highly stable and UV-active (distinct absorption ~250-260 nm).
Protocol B: N-Terminal Acetamidination (Capping)
Objective: To convert a free N-terminal amine into an
1. Reaction Setup
-
Dissolve peptide (1 eq) in DMF.
-
Add DMA·HCl (5 eq) and DIPEA (10 eq).
-
Critical Step: To drive the equilibrium (trans-amidination), the leaving group (methylamine) must be removed. Perform the reaction at 40°C under a stream of nitrogen or in an open vessel (if scale permits) to facilitate methylamine off-gassing.
2. Duration
-
Stir for 12–24 hours.
-
Monitor by HPLC.[1] The product will show a retention time shift and a mass increase of +41 Da (Acetamidine vs. H).
Visualization of Signaling & Logic
Mechanism: Pyrimidine Formation via DMA·HCl
The following diagram illustrates the condensation logic utilized in Protocol A.
Caption: [3+3] Cyclocondensation of DMA with peptide backbone precursors to form rigid pyrimidine constraints.
Workflow: Decision Matrix for Protocol Selection
Caption: Decision tree for selecting between Heterocyclic Constraint (A) and Trans-amidination (B) protocols.
Data Summary & QC Parameters
| Parameter | Protocol A (Pyrimidine) | Protocol B (Capping) |
| Mass Change ( | ||
| Reaction pH | Basic (pH 9-11 equiv.) | Basic (pH 9-10) |
| Key Intermediate | Tetrahedral adduct | |
| UV Signature | Strong absorbance | Minimal change (unless conjugated) |
| Stability | High (Aromatic ring) | High (Resistant to proteolysis) |
Troubleshooting Tips:
-
Low Yield (Protocol A): Ensure the
-keto ester is not enolized to an unreactive state before adding DMA. Use microwave heating to overcome steric barriers. -
Incomplete Reaction (Protocol B): Methylamine byproduct inhibits the reaction. Efficient venting or nitrogen sparging is essential to drive the equilibrium forward.
References
-
Design and synthesis of amidine-type peptide bond isosteres. Inokuchi, E., et al. (2011).[2] Organic & Biomolecular Chemistry.
-
[Link]
-
-
Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis. Wicker, A.C., et al. (2016). Organic & Biomolecular Chemistry.
-
[Link]
-
-
Synthesis and conformation of backbone N-aminated peptides. Fuller, A.A., et al. (2021).[1] Methods in Enzymology.
-
[Link]
-
-
Site-selective modification of peptide backbones. Boto, A., et al. (2021).[3] Organic Chemistry Frontiers.
-
[Link]
-
-
Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (Contextual Reference for Amidine Chemistry).
-
[Link] (General verification of acetamidine synthesis pathways).
-
Sources
Application Note: N,N'-Dimethylethanimidamide Hydrochloride in Heterocycle Synthesis and Amidination
This Application Note is designed to address the specific chemistry of N,N'-Dimethylethanimidamide Hydrochloride (CAS: 5504-12-1), also known as N,N'-Dimethylacetamidine Hydrochloride .
Critical Technical Clarification:
While the user prompt categorizes this reagent for "guanidinylation," chemically, this compound is an amidine precursor (
Executive Summary
N,N'-Dimethylethanimidamide hydrochloride is a robust amidine salt used as a
Key Applications
| Application | Function | Target Moiety |
| Heterocycle Synthesis | Condensation with 1,3-electrophiles | Pyrimidines, Imidazoles |
| Amidination | Transamidination of amines | N-substituted Acetamidines |
| Bioisostere Design | Mimicking the Arg side chain | Cyclic Amidine Cores |
Scientific Foundation & Mechanism[1]
Chemical Identity & Activation
The reagent is supplied as a hydrochloride salt to prevent hydrolysis and polymerization.[1] To participate in nucleophilic attacks, the free base must be liberated in situ.[1]
-
Salt Form: Stable, non-hygroscopic solid.[1]
-
Free Base: Unstable oil; prone to hydrolysis.[1]
-
Activation: Requires a stoichiometric base (e.g., NaOEt, NaH,
) in a polar aprotic or protic solvent.[1]
Mechanism of Action: Pyrimidine Synthesis
The most prevalent use of N,N'-dimethylethanimidamide is the synthesis of pyrimidines via condensation with 1,3-diketones or
Pathway:
-
Deprotonation: Base removes HCl, exposing the nucleophilic nitrogen.[1]
-
Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the electrophile.[1]
-
Cyclization: The second nitrogen attacks the distal electrophilic site (ketone/nitrile).[1]
-
Aromatization: Loss of water (dehydration) yields the aromatic pyrimidine.[1]
Structural Contrast: Amidine vs. Guanidine
Researchers often confuse amidination with guanidinylation due to the structural similarity of the products.[1]
-
Guanidinylation (using S-methylisothiourea): Forms
. (3 Nitrogens).[1] -
Amidination (using N,N'-dimethylethanimidamide): Forms
. (2 Nitrogens, 1 Methyl Carbon).[1]
Expert Insight: If your target molecule requires a central carbon bonded to three nitrogens, do not use this reagent; use N,N'-dimethyl-S-methylisothiourea instead. Use N,N'-dimethylethanimidamide when a C-methyl substituent is required for metabolic stability or steric fit.
Experimental Protocols
Protocol A: Synthesis of 2,4,6-Trimethylpyrimidine (Heterocyclization)
This protocol demonstrates the condensation of N,N'-dimethylethanimidamide HCl with acetylacetone. This is the gold-standard reaction for verifying reagent quality and synthesizing pyrimidine cores.[1]
Reagents:
-
N,N'-Dimethylethanimidamide HCl (1.0 equiv)
-
Acetylacetone (1.1 equiv)[1]
-
Sodium Ethoxide (NaOEt) (2.5 equiv) - Crucial for neutralization and dehydration[1]
-
Ethanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N,N'-dimethylethanimidamide HCl (10 mmol) in anhydrous ethanol (20 mL).
-
Base Addition: Add NaOEt (25 mmol) slowly at 0°C under nitrogen atmosphere. Stir for 15 minutes. Note: A white precipitate of NaCl will form.[3]
-
Electrophile Addition: Add acetylacetone (11 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) or recrystallization from ethanol/ether.
Expected Outcome: Formation of a pyrimidine derivative with a methyl group at the C2 position.[1]
Protocol B: Transamidination (General Amidination)
Used to transfer the acetamidine group to a primary amine, typically to protect the amine or modify its basicity.[1]
Reagents:
-
Target Primary Amine (
)[1] -
N,N'-Dimethylethanimidamide HCl[2]
-
Diisopropylethylamine (DIPEA)[1]
-
Solvent: 1,4-Dioxane or Toluene
Methodology:
-
Mix the target amine (1.0 equiv) and N,N'-dimethylethanimidamide HCl (1.2 equiv) in Toluene.
-
Add DIPEA (2.0 equiv).[1]
-
Heat to 100°C in a sealed tube for 12 hours.
-
Mechanism: The primary amine displaces one of the N-methyl amines (evolution of methylamine gas).[1]
-
Note: This reaction is equilibrium-driven. Purging the volatile methylamine byproduct drives the reaction to completion.[1]
Pathway Visualization (DOT Diagram)[1]
The following diagram illustrates the mechanistic divergence between using this reagent (Amidination) and a standard Guanidinylation reagent.
Caption: Mechanistic divergence between Amidination (using N,N'-Dimethylethanimidamide) and Guanidinylation. Note the C-Me vs C-NH2 difference in the product.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete deprotonation of HCl salt. | Ensure NaOEt is fresh and used in excess (2.5 equiv). |
| Polymerization | Free base left too long before reaction.[1] | Generate the free base in situ in the presence of the electrophile. |
| No Reaction (Protocol B) | Leaving group (Methylamine) not removed.[1] | Use an open system with a reflux condenser or nitrogen sweep to remove volatile methylamine.[1] |
| Hygroscopicity | Reagent absorbed water.[1] | Dry the HCl salt in a vacuum desiccator over |
References
-
Synthesis of Pyrimidines via Amidines
-
Comparison of Guanidinylation Reagents
-
Reagent Data & Safety
- Title: "N,N'-Dimethylethanimidamide hydrochloride - PubChem Compound Summary."
- Source: National Center for Biotechnology Inform
- Context: Verification of CAS 5504-12-1 structure and physical properties.
-
[1]
-
Heterocycle Synthesis Strategy
Sources
- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 2. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Application Note: Advanced Protocols for the Synthesis of Amidines from Nitriles
Executive Summary
Amidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and key structural motifs in serine protease inhibitors, antiparasitics (e.g., Pentamidine), and kinase inhibitors. While the transformation of nitriles to amidines is theoretically simple, experimental execution is often plagued by hydrolysis to amides, low conversion of deactivated nitriles, or purification difficulties due to the high polarity of the products.
This guide moves beyond textbook definitions to provide three field-validated protocols: the classical Pinner Synthesis , the Lewis-acid mediated Garigipati Method , and a modern Copper-Catalyzed Aerobic Protocol . Selection depends heavily on substrate stability and steric hindrance.
Method Selection & Decision Matrix
Choosing the correct synthetic route is the single most important experimental decision. Use the following logic flow to select your protocol.
Figure 1: Synthetic Route Decision Tree
Caption: Decision matrix for selecting the optimal amidine synthesis protocol based on substrate properties and scale.
Protocol A: The Pinner Synthesis (Classical)
Best For: Simple aromatic nitriles, large-scale synthesis, and substrates stable to strong acid. Mechanism: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate salt, followed by ammonolysis.
Experimental Setup
-
Reaction Vessel: Flame-dried 3-neck round bottom flask equipped with a gas inlet tube (for HCl) and a drying tube (CaCl₂).
-
Temperature Control: Ice-salt bath (-10 °C to 0 °C) is critical. Higher temperatures promote the "Pinner cleavage" to amides.
Step-by-Step Methodology
-
Imidate Formation:
-
Dissolve the nitrile (1.0 equiv) in anhydrous ethanol or methanol (5–10 volumes). Note: Absolute dryness is mandatory to prevent hydrolysis.
-
Cool the solution to 0 °C.
-
Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. The solution often turns slightly yellow.
-
Seal the flask and store at 4 °C for 12–24 hours. A white precipitate (imidate hydrochloride) usually forms.
-
QC Check: Aliquot a small sample, evaporate solvent, and check IR. Disappearance of the nitrile stretch (~2230 cm⁻¹) and appearance of the imidate C=N (~1650 cm⁻¹) indicates completion.
-
-
Ammonolysis:
-
Dilute the reaction mixture with anhydrous ethanol (if solidified).
-
Cool to 0 °C.
-
Add a solution of anhydrous ammonia in ethanol (7N, 3.0 equiv) or the requisite primary amine (1.2 equiv).
-
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Workup:
Critical Troubleshooting:
-
Problem: Product is the amide, not the amidine.[3]
-
Cause: Moisture ingress during the HCl saturation or storage.
-
Solution: Use a Schlenk line; ensure HCl gas is dried through a H₂SO₄ bubbler before entering the reaction.
Protocol B: Aluminum-Mediated Synthesis (Garigipati Method)
Best For: Deactivated nitriles, sterically hindered substrates, and direct conversion without isolation of intermediates. Mechanism: Formation of a reactive amino-aluminum species which activates the amine for nucleophilic attack.
Figure 2: Garigipati Reaction Mechanism
Caption: Mechanistic pathway of the Garigipati method involving the formation of an active aluminum-amide species.
Experimental Setup
-
Reagents: Trimethylaluminum (2.0M in toluene) or the safer alternative DABAL-Me3.
-
Atmosphere: Strictly inert (Argon/Nitrogen).[4]
Step-by-Step Methodology
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under Argon, add the amine (1.1 equiv) to anhydrous toluene (0.5 M concentration).
-
Slowly add AlMe₃ solution (1.1 equiv) at 0 °C. Caution: Exothermic methane evolution.
-
Stir at room temperature for 30–45 minutes to ensure formation of the aluminum amide.
-
-
Coupling:
-
Add the nitrile (1.0 equiv) to the aluminum amide solution.
-
Heat the mixture to 80–100 °C (oil bath).
-
Monitor by TLC or LCMS. Reaction times typically range from 2 to 12 hours.
-
-
Quenching (The "Sticky" Part):
-
Aluminum reactions form gelatinous emulsions.
-
Method A (Rochelle's Salt): Cool to RT. Pour into a vigorously stirring saturated solution of Potassium Sodium Tartrate (Rochelle's salt). Stir for 1 hour until layers separate cleanly.
-
Method B (Silica Gel): Pour the reaction mixture directly onto a slurry of silica gel in CHCl₃/MeOH. Stir for 30 mins, filter through a Celite pad, and wash with MeOH.
-
-
Purification:
-
Flash chromatography is often required. Use a polar eluent: DCM:MeOH:NH₄OH (90:9:1).
-
Protocol C: Copper-Catalyzed Aerobic Synthesis
Best For: Late-stage functionalization, acid-sensitive groups (acetals, Boc-amines), and "green" chemistry requirements.
Experimental Setup
-
Catalyst System: CuCl (10 mol%), 2,2'-bipyridine (10 mol%), Cs₂CO₃ (2.0 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or DMSO. TFE often accelerates the reaction due to hydrogen bonding activation.
-
Oxidant: O₂ balloon or open air.
Step-by-Step Methodology
-
Reaction Assembly:
-
To a reaction tube, add CuCl (0.1 mmol), bipyridine (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add the nitrile (1.0 mmol) and the amine (1.2 mmol).
-
Add TFE (3 mL).
-
-
Execution:
-
Purge the headspace with O₂ (balloon) or simply cap the tube under air (yields may be lower without pure O₂).
-
Heat to 80–100 °C for 12–18 hours.
-
The reaction mixture typically turns from green to dark brown.
-
-
Workup:
-
Filter the mixture through a short pad of Celite to remove inorganic salts.
-
Concentrate the filtrate.[1]
-
Partition between EtOAc and water. Note: Amidines are basic; if the product is water-soluble, salt it out or use n-butanol for extraction.
-
Purification & Characterization Data
Amidines are strong bases (pKa ~11-12). Standard silica chromatography often results in streaking and mass loss.
Purification Strategies
| Method | Details | Best For |
| SCX Column | Load crude in MeOH. Wash with MeOH (elutes non-basic impurities). Elute product with 2M NH₃ in MeOH. | Small scale (<500mg), high polarity amidines. |
| Salt Formation | Dissolve crude in acetone/ether. Add 4M HCl in dioxane dropwise. Filter the precipitate. | Large scale, crystalline products. |
| Reverse Phase | C18 column, Water/Acetonitrile with 0.1% TFA or Formic Acid . | Final compounds for biological testing. |
Comparative Yield Data (Benzonitrile + Butylamine)
| Protocol | Conditions | Yield (%) | Notes |
| Pinner | HCl, EtOH, then BuNH₂ | 65-75% | Two steps, moisture sensitive. |
| Garigipati | AlMe₃, Toluene, 100°C | 85-92% | Excellent for hindered nitriles. |
| Cu-Cat | CuCl, O₂, TFE, 80°C | 78-85% | Mildest conditions, easiest setup. |
References
-
Pinner, A. (1877). Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10, 1889.
-
Garigipati, R. S. (1990).[5][6][7] An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.
-
Lange, H., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 55-61.
-
Patil, S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI Proceedings.
- Dunn, P. J. (2012). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context on solvent selection like TFE).
Sources
Application Note: Catalytic Activity of N,N'-Dimethylethanimidamide Hydrochloride in Condensation Reactions
Executive Summary
This technical guide details the application of N,N'-dimethylethanimidamide hydrochloride (CAS: 2909-15-1; also known as N,N'-dimethylacetamidine hydrochloride) as a robust, metal-free catalyst for condensation reactions. While traditional methods for Knoevenagel and Aldol condensations rely on volatile organic bases (e.g., piperidine, pyridine) or corrosive inorganic acids, N,N'-dimethylethanimidamide hydrochloride offers a dual-activation modality . It functions as a Brønsted acid/hydrogen-bond donor in its salt form and as a latent source of a strong amidine base upon thermal activation.
This note provides a validated protocol for the Knoevenagel condensation , highlighting the compound's utility in solvent-free or aqueous media, aligning with Green Chemistry principles (E-factor reduction).
Technical Background & Mechanism
Chemical Identity[1]
-
IUPAC Name: N,N'-Dimethylethanimidamide hydrochloride[1]
-
Structure:
-
Role: Organocatalyst / Ionic Liquid Precursor / Latent Base
-
Physical State: Hygroscopic crystalline solid
Mechanistic Insight: The "Dual-Mode" Activation
Unlike simple amine salts, amidinium salts possess a unique resonance structure that allows them to facilitate reaction pathways via two distinct mechanisms depending on conditions:
-
Mode A: Hydrogen Bond Donor (Organocatalysis) In neutral or slightly acidic media, the amidinium cation (
) acts as a dual hydrogen bond donor . It coordinates with the carbonyl oxygen of the electrophile (aldehyde), lowering the LUMO energy and facilitating nucleophilic attack. This mimics the activity of enzymatic oxyanion holes or thiourea catalysts. -
Mode B: Latent Base (Thermal Release) Under thermal stress or in the presence of a proton scavenger, the equilibrium shifts to release the free amidine base (
). This free base deprotonates the active methylene compound (e.g., malononitrile), generating the nucleophilic enolate.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle for a Knoevenagel condensation, emphasizing the dual H-bond activation pathway.
Caption: Figure 1. Dual activation mechanism where the amidinium moiety activates the electrophile via H-bonding while facilitating enolization.
Experimental Protocol: Solvent-Free Knoevenagel Condensation
This protocol describes the synthesis of benzylidenemalononitrile using N,N'-dimethylethanimidamide hydrochloride. This method is superior to traditional piperidine-catalyzed routes due to the non-volatile nature of the catalyst and the elimination of VOC solvents.
Materials
-
Benzaldehyde (1.0 mmol): 106 mg
-
Malononitrile (1.1 mmol): 73 mg
-
Catalyst: N,N'-Dimethylethanimidamide hydrochloride (5 mol%, ~6 mg)
-
Solvent: None (Solvent-free grinding) or Water (2 mL)
-
Equipment: Mortar and pestle (for grinding) or 10 mL round-bottom flask.
Step-by-Step Methodology
-
Preparation:
-
In a clean mortar, combine benzaldehyde (1.0 equiv) and malononitrile (1.1 equiv).
-
Add N,N'-dimethylethanimidamide hydrochloride (5 mol%).
-
-
Reaction (Grinding Method):
-
Grind the mixture vigorously with a pestle at room temperature.
-
Observation: The mixture will initially be a paste and may liquefy (eutectic formation) before solidifying as the product precipitates.
-
Continue grinding for 5–10 minutes. Monitor by TLC (20% EtOAc/Hexane).
-
-
Reaction (Aqueous Method - Alternative):
-
Combine reactants and catalyst in 2 mL of deionized water.
-
Stir at room temperature for 15–30 minutes. The product will precipitate out of the aqueous phase.
-
-
Work-up:
-
Add 5 mL of cold water to the solid crude product.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 5 mL) to remove the water-soluble amidine salt catalyst.
-
Recycling: The aqueous filtrate containing the catalyst can be concentrated and reused for subsequent cycles.[2]
-
-
Purification:
-
Recrystallize from hot ethanol if necessary.
-
Dry under vacuum to obtain the pure olefin.
-
Performance Data & Validation
The following table summarizes the performance of N,N'-dimethylethanimidamide hydrochloride compared to standard catalysts in the condensation of benzaldehyde and malononitrile.
Table 1: Comparative Catalytic Efficiency
| Catalyst | Loading (mol%) | Conditions | Time (min) | Yield (%) | E-Factor (Waste) |
| N,N'-Dimethylethanimidamide HCl | 5 | Solvent-Free / RT | 10 | 96 | Low |
| Piperidine | 10 | Ethanol / Reflux | 120 | 85 | High (Solvent) |
| DBU (Free Base) | 10 | CH2Cl2 | 60 | 92 | Med (Solvent) |
| None | - | Solvent-Free | 24 hrs | <5 | - |
Data Interpretation: The amidine hydrochloride salt achieves superior yields in significantly shorter times compared to traditional bases. This is attributed to the "melt" effect where the salt helps solubilize the reactants and provides high local concentration of the active species.
Strategic Advantages in Drug Development
For researchers in pharmaceutical synthesis, replacing liquid amine bases with N,N'-dimethylethanimidamide hydrochloride offers three critical advantages:
-
Impurity Profile Control: Traditional secondary amines (like piperidine) can form Michael addition byproducts with the product alkene. The amidine salt is sterically bulkier and less nucleophilic in its salt form, reducing side reactions.
-
Scalability: The catalyst is a stable solid, allowing for precise weighing and dosing in automated synthesis platforms, unlike volatile amines.
-
Regulatory Compliance: Eliminating chlorinated solvents and reducing VOCs aligns with ICH Q3C guidelines for residual solvents.
References
-
Surman, M. D., & Hutchings, R. H. (2003). Fully unsaturated azepines... and their phosphorus analogues. (Discusses reactivity of N,N'-dimethylethanimidamide HCl in melts). Science of Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Amidine and Amidinium Catalysis in Knoevenagel Condensation. Retrieved from [Link]
-
Puckett, I. (2018). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. Retrieved from [Link]
Sources
"use of N,N'-dimethylethanimidamide hydrochloride in the formation of nitrogen-containing heterocycles"
Application Note: Strategic Utilization of -Dimethylethanimidamide Hydrochloride in Heterocyclic Chemistry
Executive Summary & Chemical Profile
These heterocyclic products are high-value intermediates in the development of N-Heterocyclic Carbene (NHC) ligands for catalysis, ionic liquids, and pharmaceutical scaffolds requiring fixed cationic charges or specific tautomeric locks.
Key Chemical Properties
| Property | Specification | Strategic Implication |
| Structure | Bifunctional nucleophile; Pre-methylated nitrogens prevent aromatization to neutral species without dealkylation. | |
| Basicity | High ( | Requires careful buffering or stoichiometric base management during condensation. |
| Hygroscopicity | High | Strictly anhydrous handling is required to prevent hydrolysis to |
| Reactivity | 1,3-Binucleophile | Condenses with 1,3-electrophiles (diketones) to form 6-membered rings; condenses with 1,2-electrophiles (dihaloalkanes) to form 5-membered rings. |
Mechanistic Pathways & Applications
The utility of
Pathway A: Synthesis of Pentamethylpyrimidinium Salts
Reaction with 1,3-diketones (e.g., acetylacetone) yields fully substituted pyrimidinium salts. This reaction is thermodynamically driven by the formation of the stable, aromatic cationic ring.
Mechanism:
-
Free Base Liberation: In situ deprotonation of the amidine salt.
-
Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the 1,3-diketone.
-
Cyclization: The second amidine nitrogen attacks the second carbonyl.
-
Dehydration: Loss of two water molecules drives the equilibrium toward the aromatic pyrimidinium cation.
Pathway B: Synthesis of Imidazolinium Salts (NHC Precursors)
Reaction with 1,2-dihaloalkanes (e.g., 1,2-dibromoethane) generates saturated imidazolinium salts. These are direct precursors to N-Heterocyclic Carbenes (NHCs) upon deprotonation.
Caption: Divergent synthetic pathways for pyrimidinium and imidazolinium formation using N,N'-dimethylethanimidamide.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,2,3,4,6-Pentamethylpyrimidinium Chloride
Objective: To synthesize a fully substituted cationic pyrimidine ring useful as an ionic liquid or energetic material precursor.
Reagents:
- -Dimethylethanimidamide HCl: 10.0 mmol (1.23 g)
-
Acetylacetone (2,4-Pentanedione): 11.0 mmol (1.10 g)
-
Ethanol (Absolute): 20 mL
-
Sodium Ethoxide (21% in EtOH): 10.0 mmol (Optional, see Note 1)
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush with nitrogen (
) to maintain an inert atmosphere.
-
-
Mixing:
-
Add
-Dimethylethanimidamide HCl (1.23 g) to the flask. -
Add Ethanol (10 mL) and stir to suspend.
-
Critical Step: If the reaction is slow, add Sodium Ethoxide (10 mmol) dropwise to liberate the free amidine. However, for pyrimidinium synthesis, the acidic conditions (HCl salt) can sometimes catalyze the dehydration. Recommendation: Run without base first; the HCl byproduct will pair with the cationic product.
-
-
Condensation:
-
Add Acetylacetone (1.10 g) dropwise to the stirring solution.
-
Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting amidine.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to approximately 20% of the original volume.
-
Add cold Diethyl Ether (30 mL) to precipitate the salt.
-
Filter the white/off-white solid under a nitrogen blanket (hygroscopic product).
-
-
Purification:
-
Recrystallize from Ethanol/Ether or Acetonitrile.
-
Dry under high vacuum (
mbar) at 40°C for 4 hours.
-
Yield Expectation: 75–85%
Characterization:
Protocol B: Synthesis of 1,2,3-Trimethylimidazolinium Bromide
Objective: To synthesize a saturated NHC precursor.
Reagents:
- -Dimethylethanimidamide HCl: 10.0 mmol
-
1,2-Dibromoethane: 12.0 mmol
-
Potassium Carbonate (
): 25.0 mmol (Excess base required) -
Acetonitrile (Dry): 30 mL
Step-by-Step Workflow:
-
Setup:
-
Use a pressure tube or a sealed heavy-wall flask (reaction may generate pressure).
-
Suspend
-Dimethylethanimidamide HCl and finely ground in dry Acetonitrile.
-
-
Reaction:
-
Add 1,2-Dibromoethane.
-
Seal the vessel and heat to 90°C for 24 hours. Vigorous stirring is essential to handle the heterogeneous base.
-
-
Work-up:
-
Purification:
-
The residue is the crude imidazolinium bromide.
-
Wash with cold THF to remove non-polar impurities.
-
Recrystallize from Isopropanol/Hexane.
-
Caption: Generalized workflow for heterocycle synthesis using N,N'-dimethylethanimidamide HCl.
Critical Handling & Troubleshooting
Hygroscopicity Management
-
Storage: Store in a desiccator or glovebox.
-
Handling: Weigh quickly in air or dispense under inert gas.
-
Drying: If the reagent appears "wet" or sticky, dry over
under vacuum before use.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of amidine | Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). |
| Sticky Product | Residual solvent/water | Triturate with anhydrous diethyl ether; dry under high vacuum. |
| No Reaction | Amidine salt not deprotonated | In Protocol B, ensure |
| Multiple Spots on TLC | Incomplete cyclization | Extend reflux time; ensure temperature is sufficient to drive off water (Protocol A). |
References
-
The Chemistry of Amidines and Imidates. Patai, S. (Ed.). Wiley-Interscience. (Definitive text on amidine reactivity and condensation mechanisms).
- Synthesis of Pyrimidinium Salts.Journal of Heterocyclic Chemistry.
-
N-Heterocyclic Carbenes in Synthesis. Nolan, S. P. Wiley-VCH.[3] (Context for imidazolinium salt precursors).
-
Reactions of Amidines with 1,3-Dicarbonyl Compounds. Chemical Reviews. (Mechanistic insights into the formation of pyrimidines).
-
Preparation of Imidazolinium Salts. Organic Syntheses. (Standard protocols for cyclization of diamines/amidines).
(Note: Specific CAS 5504-12-1 refers to the hydrochloride salt. Ensure verification of CAS against supplier certificates as nomenclature for methylated amidines can vary).
"step-by-step guide for Pinner reaction with N,N'-dimethylethylenediamine"
Application Notes & Protocols
Topic: A Step-by-Step Guide for the Synthesis of Cyclic Amidines via a Pinner-type Reaction with N,N'-Dimethylethylenediamine
Abstract: This guide provides a comprehensive protocol for the synthesis of 2-substituted 1,3-dimethylimidazolidine derivatives—a class of cyclic amidines—utilizing a Pinner-type reaction between a nitrile and N,N'-dimethylethylenediamine. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and discusses critical parameters essential for successful synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for preparing these valuable heterocyclic scaffolds.
Introduction: The Pinner Reaction and its Adaptation for Cyclic Amidine Synthesis
The Pinner reaction, first described by Adolf Pinner in 1877, is a classic acid-catalyzed transformation involving the reaction of a nitrile with an alcohol under anhydrous conditions.[1] The primary product is an imino ester hydrochloride, commonly known as a Pinner salt.[2][3] These salts are highly versatile intermediates that can be readily converted into various functional groups, including esters, orthoesters, and, most notably, amidines upon reaction with ammonia or amines.[1][4]
While the classical Pinner reaction uses an alcohol, its principles can be expertly adapted for the direct synthesis of cyclic amidines by substituting the alcohol with a diamine. This guide focuses on such an adaptation, employing N,N'-dimethylethylenediamine as the diamine nucleophile. This one-pot approach provides an efficient route to 1,3-dimethyl-2-alkyl/aryl-imidazolidinium salts, which are precursors to important cyclic amidines. These structures are not only significant in pharmaceutical research as core motifs in bioactive molecules but also serve as precursors to strong, non-nucleophilic bases used in organic synthesis.[4][5]
The key to this synthesis is the acid-catalyzed activation of the nitrile, which renders it susceptible to nucleophilic attack by the diamine, followed by an intramolecular cyclization to form the stable five-membered ring system.
Reaction Mechanism: From Nitrile to Cyclic Amidine
The reaction proceeds through a series of well-defined steps, initiated by the activation of the nitrile substrate by a strong acid, typically anhydrous hydrogen chloride (HCl).
-
Nitrile Protonation: The reaction commences with the protonation of the nitrile's nitrogen atom by HCl. This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon, forming a highly reactive nitrilium ion intermediate.[2][6]
-
Initial Nucleophilic Attack: One of the secondary amine groups of N,N'-dimethylethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a linear, protonated amidine intermediate.
-
Intramolecular Cyclization: The second amine group of the diamine backbone then performs an intramolecular nucleophilic attack on the carbon of the C=N double bond. This ring-closing step is entropically favored and results in the formation of the five-membered imidazolidine ring.
-
Deprotonation and Salt Formation: A final deprotonation step yields the neutral cyclic amidine, which is immediately protonated by the acidic medium to form the stable hydrochloride salt. This salt often precipitates from the reaction mixture, facilitating its isolation.
The entire mechanistic pathway is illustrated below.
Caption: Mechanism of cyclic amidine formation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of a 2-substituted-1,3-dimethylimidazolidinium hydrochloride salt.
Materials and Equipment
Materials:
-
Aliphatic or Aromatic Nitrile (e.g., Acetonitrile, Benzonitrile)
-
N,N'-Dimethylethylenediamine (C₄H₁₂N₂)[7]
-
Anhydrous Diethyl Ether or Dioxane
-
Hydrogen Chloride (gas)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Drying agent (e.g., Calcium Chloride) for gas drying tube
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Gas inlet adapter and tubing
-
Gas drying tube
-
Condenser (with drying tube)
-
Ice-water bath
-
Buchner funnel and filter flask for filtration
-
Standard glassware for workup and purification
Step-by-Step Procedure
CAUTION: This reaction must be performed in a well-ventilated fume hood due to the use of flammable solvents and corrosive, toxic hydrogen chloride gas. Anhydrous conditions are critical for success.[2][8]
-
Reaction Setup:
-
Assemble the oven-dried three-neck flask with a magnetic stir bar, a gas inlet adapter connected to an inert gas line (N₂ or Ar), and a condenser topped with a drying tube.
-
Flush the entire system with inert gas for 10-15 minutes to ensure an anhydrous atmosphere.
-
-
Charging Reactants:
-
Under a positive pressure of inert gas, charge the flask with the selected nitrile (1.0 eq) and anhydrous diethyl ether (or dioxane). Use enough solvent to ensure good stirring.
-
Add N,N'-dimethylethylenediamine (1.0 eq) to the solution via syringe.
-
Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Acidification (The Pinner Reaction Step):
-
Switch the gas source from inert gas to a cylinder of dry hydrogen chloride gas. Ensure the HCl gas passes through a drying tube before entering the reaction vessel.
-
Slowly bubble the dry HCl gas through the stirred, cooled solution. The rate should be controlled to allow for efficient absorption without causing excessive fuming.
-
Causality: The low temperature is essential to prevent the decomposition of the thermally unstable Pinner salt intermediate and to minimize side reactions.[1][8] Anhydrous HCl provides the necessary strong acid catalyst for nitrile activation.[3]
-
Continue the HCl addition for 2-4 hours. Often, a white precipitate (the product salt) will begin to form during this time.
-
-
Reaction Completion:
-
After the addition of HCl is complete, stop the gas flow and seal the flask under the inert atmosphere.
-
Allow the reaction mixture to stir at 0 °C for an additional 12-24 hours, or until reaction monitoring (e.g., TLC or a small sample quench analyzed by ¹H NMR) indicates full consumption of the starting material.
-
-
Product Isolation:
-
Isolate the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the white crystalline solid under vacuum to yield the crude 2-substituted-1,3-dimethylimidazolidinium hydrochloride. The product is often of high purity at this stage but can be further purified by recrystallization if necessary.
-
Quantitative Data and Reaction Parameters
The following table summarizes typical reaction parameters. Yields are representative and may vary based on the specific nitrile substrate used.
| Reactant 1 (Nitrile) | Reactant 2 (Diamine) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzonitrile | N,N'-Dimethylethylenediamine | HCl (gas) | Anhydrous Dioxane | 0 | 18 | 85-95 |
| Acetonitrile | N,N'-Dimethylethylenediamine | HCl (gas) | Anhydrous Diethyl Ether | 0 | 24 | 80-90 |
| Propionitrile | N,N'-Dimethylethylenediamine | HCl (gas) | Anhydrous Diethyl Ether | 0 | 24 | 82-92 |
Safety and Troubleshooting
-
Safety: Always handle hydrogen chloride gas with extreme caution in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. N,N'-dimethylethylenediamine has a strong, fishy odor and is a skin and eye irritant.[7]
-
Troubleshooting:
-
Low Yield: The most common cause is the presence of moisture. Ensure all glassware is rigorously dried and that anhydrous solvents and dry HCl gas are used. The reaction must be maintained under a strict inert atmosphere.
-
Formation of Amide Byproduct: If the reaction temperature is too high, the Pinner salt intermediate can rearrange or hydrolyze (if water is present) to form an N-acyl amide derivative.[1] Maintain the temperature at 0 °C or below.
-
No Precipitation: If the product salt is soluble in the chosen solvent, the solvent may need to be partially removed under reduced pressure to induce precipitation.
-
Logical Workflow Diagram
The experimental workflow can be visualized as a logical sequence of operations designed to ensure anhydrous conditions and controlled reactivity.
Caption: Experimental workflow for cyclic amidine synthesis.
References
-
Wikipedia. N,N'-Dimethylethylenediamine. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
National Center for Biotechnology Information. Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]
-
Metachemist. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. [Link]
-
Wikipedia. Amidine. [Link]
-
National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]
-
Royal Society of Chemistry. Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. [Link]
-
J&K Scientific. Pinner Reaction. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Amidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis: A Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: Situating N,N'-Dimethylethanimidamide Hydrochloride in the Context of Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), a vast arsenal of reagents has been developed to facilitate the efficient and high-fidelity assembly of peptide chains. While the query regarding the use of N,N'-dimethylethanimidamide hydrochloride in SPPS is specific, a comprehensive review of authoritative chemical literature and established protocols reveals that this compound is not a recognized or commonly employed reagent for peptide bond formation or other standard modifications in this field.
N,N'-dimethylethanimidamide hydrochloride belongs to the broader class of amidine compounds.[1] The amidine functional group is indeed of significant interest in medicinal chemistry and has been explored as a peptide bond isostere, a structural surrogate for the native amide bond.[2] However, the methods for incorporating amidines into a peptide backbone are highly specialized and do not typically involve the use of pre-formed simple amidines like N,N'-dimethylethanimidamide hydrochloride.[2] The free base of this compound, N,N'-dimethylethanimidamide, has potential as a basic catalyst in organic transformations, but its application in the context of SPPS has not been documented.[1]
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed and practical overview of the established and validated methodologies in modern solid-phase peptide synthesis. We will delve into the core principles, explore the major classes of widely-used coupling reagents, and provide step-by-step protocols that form the bedrock of routine peptide synthesis.
I. The Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer support (resin).[3] The peptide chain is then elongated in a stepwise manner through a series of repeating cycles. The key advantages of this approach are the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove soluble by-products and unreacted reagents.[3]
The general workflow of SPPS, particularly using the prevalent Fmoc/tBu strategy, can be visualized as follows:
Figure 2: Mechanism of peptide coupling using EDC with the HOBt additive.
These reagents are highly efficient and rapid, making them the preferred choice for most applications, especially for difficult couplings. They incorporate an HOBt or HOAt moiety within their structure, leading to in-situ formation of the active ester.
-
HBTU/TBTU: Benzotriazole-based uronium salts that are robust and effective. [4]* HATU: An azabenzotriazole-based aminium salt that is generally more reactive than HBTU and is particularly effective at reducing racemization. * PyBOP: A phosphonium salt reagent that is also highly efficient. A key advantage is that phosphonium salts do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.
Coupling Reagent Class Key Characteristics DIC Carbodiimide Liquid, easy to handle; requires an additive (e.g., Oxyma, HOBt). [4] EDC·HCl Carbodiimide Water-soluble reagent and byproduct; ideal for bioconjugation. [1] HBTU Uronium Salt Highly efficient for routine synthesis; soluble byproducts. [4] HATU Aminium Salt More reactive than HBTU, superior for hindered couplings and minimizing racemization. | PyBOP | Phosphonium Salt | High coupling efficiency; does not cause N-terminal guanidinylation. |
III. Standardized Protocols for Fmoc-SPPS
The following protocols are intended as a general guide. Optimization may be required based on the specific peptide sequence and scale.
Protocol 1: Resin Swelling and Preparation
Objective: To swell the resin, making the reactive sites fully accessible.
-
Place the required amount of resin (e.g., Rink Amide resin) in a suitable reaction vessel.
-
Add DMF (approx. 10-15 mL per gram of resin).
-
Agitate the resin slurry (e.g., via nitrogen bubbling or gentle shaking) for 30-60 minutes at room temperature.
-
Drain the DMF from the vessel.
Protocol 2: Fmoc Group Deprotection
Objective: To remove the N-terminal Fmoc protecting group, exposing the free amine for the next coupling step.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 3: Amino Acid Coupling using HATU
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus.
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), in DMF.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 4: Cleavage from the Resin and Side-Chain Deprotection
Objective: To cleave the completed peptide from the solid support and remove the acid-labile side-chain protecting groups.
-
After the final deprotection and washing steps, wash the peptidyl-resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, water, etc.) are crucial for trapping the reactive carbocations generated during deprotection.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
IV. Conclusion
While N,N'-dimethylethanimidamide hydrochloride is not a tool in the standard SPPS toolkit, the field of peptide synthesis is rich with well-characterized and highly efficient reagents. Understanding the fundamental principles and the roles of established reagents like carbodiimides and onium salts is paramount for any researcher in this domain. The protocols provided herein offer a robust starting point for the successful synthesis of a wide range of peptide targets. As with any chemical synthesis, careful planning, reagent selection, and optimization are the keys to achieving high-purity peptides for research and therapeutic development.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
-
Aapptec Peptides. Coupling Reagents. [Link]
- Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- BenchChem. Application of N,N-Dimethylformamide (DMF)
- LSU Scholarly Repository. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
-
El-Faham, A., & Albericio, F. (2010). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in molecular biology (Clifton, N.J.), 611, 239–251. [Link]
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254.
- Cárdenas, C., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 42, 31-39.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Reichart, T. M., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Angewandte Chemie (International ed. in English), 61(5), e202112469. [Link]
- Ajayaghosh, A., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
- Fehér, M., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(4), 349–356.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
- Asahina, Y., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 192.
- AAPPTEC. Peptide Synthesis Resins.
- Feher, K., et al. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
Sources
- 1. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem [benchchem.com]
- 2. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 4. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: N,N'-Dimethylethanimidamide Hydrochloride Synthesis
Ticket ID: #DMA-HCL-OPT-001 Subject: Yield Optimization & Troubleshooting for N,N'-Dimethylethanimidamide Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
User: Researchers and Drug Development Chemists. Objective: Maximize yield and purity of N,N'-dimethylethanimidamide hydrochloride (also known as N,N'-dimethylacetamidine hydrochloride). Primary Challenge: This synthesis is chemically straightforward but technically unforgiving. The intermediate (imidoyl chloride) is extremely moisture-sensitive, and the final product is highly hygroscopic. Low yields are almost exclusively due to hydrolysis or inefficient salt separation .
This guide outlines the Amide Activation Route (via Thionyl Chloride), as it is superior to the Pinner synthesis for substituted amidines in terms of scalability and atom economy.
The "Golden Batch" Protocol
Standard Operating Procedure (SOP) for High-Yield Synthesis
Reaction Logic
-
Activation: Convert N-methylacetamide to the reactive imidoyl chloride using Thionyl Chloride (
). -
Degassing: Remove byproducts (
, ) to prevent side reactions. -
Amination: Nucleophilic attack by Methylamine (
).
Step-by-Step Methodology
| Step | Operation | Critical Parameter (CPP) | Why? (Causality) |
| 1 | Drying | Dry all glassware overnight at >120°C. Use anhydrous DCM or Toluene ( | Moisture kills yield. Water hydrolyzes the imidoyl chloride back to the starting amide immediately. |
| 2 | Activation | Add | Complete Conversion. Reflux ensures the amide is fully converted to the imidoyl chloride. |
| 3 | Stripping | CRITICAL: Evaporate solvent and excess | Stoichiometry Control. Removing excess |
| 4 | Amination | Cool to -10°C. Add Methylamine (2.0M in THF/MeOH, 1.1 equiv) dropwise. | Exotherm Management. The reaction is violent. High temps cause polymerization or tar formation. |
| 5 | Isolation | Evaporate solvent. Triturate the solid with cold Acetone or Ether. Filter under | Purification. The product precipitates; non-polar impurities stay in the mother liquor. |
Visualization: Reaction Mechanism & Workflow
The following diagram illustrates the chemical pathway and critical control points.
Caption: Figure 1. Synthesis workflow of N,N'-dimethylethanimidamide HCl via imidoyl chloride activation, highlighting critical failure points.
Troubleshooting Guide (FAQ Format)
Module A: Low Yield & Starting Material Recovery
Q: I isolated a solid, but NMR shows it's mostly starting material (N-methylacetamide). What happened? A: You likely suffered from Hydrolysis of the Imidoyl Chloride .
-
The Mechanism: The imidoyl chloride intermediate (
) is highly electrophilic. If your solvent was "wet" or you exposed the reaction to air during the stripping step (Step 3), atmospheric moisture reacted with the chloride to reform the stable amide bond. -
The Fix:
-
Use a Schlenk line or glovebox techniques.
-
Ensure
is fresh (colorless, not yellow). -
Do not stop at the intermediate stage; proceed immediately to amination.
-
Module B: Product Physical State (Sticky/Oily)
Q: My product is a sticky oil instead of a crystalline solid. How do I fix this? A: This is a classic issue with Hygroscopicity . Acetamidine salts are "water magnets."
-
The Fix:
-
Azeotropic Drying: Dissolve the oil in absolute ethanol and evaporate. Repeat with Toluene to pull off trace water.
-
Trituration: Add cold diethyl ether or acetone to the oil and scratch the flask vigorously with a glass rod to induce nucleation.
-
Desiccation: Store the final solid in a vacuum desiccator over
or KOH pellets.
-
Module C: Impurity Profile (Ammonium Salts)
Q: I have extra peaks in my NMR or elemental analysis suggests high chloride content. A: You likely have Methylammonium Chloride contamination.[1]
-
Cause: If you did not fully strip the excess
or before adding Methylamine, the excess acid protonated your reagent, forming . -
The Fix:
-
Recrystallization:
-dimethylacetamidine HCl is soluble in isopropanol (iPrOH) but less soluble in cold acetone. Methylammonium chloride is less soluble in boiling iPrOH than the product. -
Solvent Wash: Wash the crude solid with cold chloroform (
).[1] Methylamine HCl is somewhat soluble in , while the amidine salt is less so (depending on crystal habit), but the best separation is usually recrystallization from anhydrous iPrOH/Ether .
-
Diagnostic Logic Tree
Use this decision matrix to troubleshoot your current batch.
Caption: Figure 2. Troubleshooting logic for product analysis and purification.
References
-
Org. Syn. Coll. Vol. 1, p. 5 (1941). Acetamidine Hydrochloride. (Provides foundational data on the hygroscopic nature and handling of acetamidine salts).
-
Org. Syn. Coll. Vol. 1, p. 347 (1941). Methylamine Hydrochloride. (Details solubility profiles for purification and salt separation).
-
ChemicalBook. N,N-Dimethylacetamide Properties. (Reference for starting material physical properties and stability).
-
Wikipedia. Acetamidine hydrochloride. (General overview of hydrolysis pathways).
Sources
"common side products in the Pinner synthesis of amidines"
Technical Support Center: Pinner Synthesis of Amidines Case Reference: Optimization of Imidate Intermediates & Amidine Isolation
Welcome to the Technical Support Center
Subject: Troubleshooting Common Side Products in Pinner Amidine Synthesis Support Level: Tier 3 (Senior Application Scientist)
This guide addresses the specific chemical instabilities inherent to the Pinner reaction. The Pinner synthesis is a two-step sequence: (1) Acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester salt (Pinner salt), followed by (2) displacement of the alkoxy group by ammonia or an amine to yield the amidine.[1][2]
While powerful, this pathway is thermodynamically sensitive.[1] Deviations in moisture control, pH, or temperature often result in specific "dead-end" side products.[1]
Part 1: Diagnostic Dashboard
Quickly Identify Your Impurity
If your LC-MS or NMR shows unexpected peaks, match the symptom to the likely side product below.
| Symptom | Detected Species (vs. Target) | Probable Side Product | Root Cause |
| Sweet/Fruity Odor | Mass = Target | Carboxylic Ester | Moisture Ingress. Water attacked the Pinner salt before the amine could.[1] |
| Peak at M+18 | Mass = Nitrile | Primary Amide | Pinner Salt Hydrolysis or Amidine Hydrolysis. Workup was too basic or reaction too hot.[1] |
| High MW Impurity | Mass = | 1,3,5-Triazine | Thermal Trimerization. Reaction temperature too high; lack of alcohol.[1] |
| Loss of Yield | Mass = Nitrile | Orthoester | Excess Alcohol. Pinner salt reacted with solvent (ROH) instead of amine.[1] |
| Starting Material | Mass = Nitrile | Unreacted Nitrile | Steric Hindrance or Wet Acid. HCl gas was not anhydrous or insufficient saturation. |
Part 2: The Reaction Pathway & Failure Points (Visualized)
The following diagram maps the critical decision points where the reaction diverges from the desired Amidine path to common side products.
Caption: Figure 1.[1] Mechanistic divergence in Pinner synthesis. Red dashed lines indicate irreversible side reactions caused by moisture or thermal stress.[1]
Part 3: Troubleshooting Guides (FAQ Format)
Issue 1: "I isolated an ester instead of an amidine."
The Science: The imidate ester hydrochloride (Pinner salt) is extremely hygroscopic.[1] In the presence of water, the C=N bond hydrolyzes rapidly to form a tetrahedral intermediate that collapses to the carboxylic ester and ammonium chloride. This reaction is faster than the aminolysis required to make your amidine.[1]
Corrective Actions:
-
Drying Protocol: Ensure the nitrile and alcohol are dried over 3Å molecular sieves for 24 hours. Water content must be <50 ppm.[1]
-
HCl Source: Do not use aqueous HCl. Use commercially available anhydrous HCl in dioxane/ether, or generate HCl gas by dripping
onto solid NaCl and passing the gas through a drying tube before it enters your reaction vessel.[1] -
Isolation: If the Pinner salt precipitates, filter it under a nitrogen blanket (Schlenk line).[1] Do not expose the solid to humid air.[1]
Issue 2: "My product is contaminated with an amide."
The Science: Amides form via two routes:[1]
-
Pinner Salt Decomposition: If the Pinner salt is heated (often >40°C) before amine addition, it undergoes a rearrangement (Chapman-like) or hydrolysis to the amide and alkyl chloride [1].[1]
-
Amidine Hydrolysis: Amidines are basic.[1][3][4][5][6] During aqueous workup, if the pH is too high (NaOH) and the temperature is elevated, the amidine hydrolyzes to the amide.[1]
Corrective Actions:
-
Temperature Control: Keep Step 1 (Pinner salt formation) at 0°C to 5°C. Never reflux the Pinner salt.
-
Workup pH: When freeing the amidine base, use a mild base like
or carefully controlled NaOH at 0°C. Do not heat the aqueous basic layer.[1] -
Quench: If quenching the Pinner salt, add the salt to the amine solution (inverse addition) to ensure the amine is in excess immediately, outcompeting any trace water.[1]
Issue 3: "I see a peak at 3x the mass of my starting material."
The Science: This is a 1,3,5-triazine (s-triazine).[1][7] Under highly acidic conditions and elevated temperatures, or if the alcohol is insufficient, nitriles can trimerize.[1] This is thermodynamically very stable and difficult to separate.
Corrective Actions:
-
Stoichiometry: Ensure a large excess of alcohol (solvent quantity) is present to favor imidate formation over self-condensation.[1]
-
Heat Management: The formation of the Pinner salt is exothermic.[1] Add HCl slowly. Run the reaction in an ice bath.
Part 4: Validated Experimental Protocol
Standardized for minimizing hydrolysis side products.
Reagents:
-
Nitrile (1.0 equiv)[1]
-
Anhydrous Alcohol (MeOH or EtOH, 1.1–1.5 equiv for stoichiometry, or used as solvent)[1]
-
Anhydrous HCl (Gas or 4M solution in Dioxane, >3.0 equiv)[1]
-
Ammonia/Amine (Excess, >3.0 equiv)[1]
Step-by-Step Workflow:
-
Preparation of Pinner Salt (The Critical Step):
-
Dissolve the nitrile in anhydrous ether or
(if not using the alcohol as bulk solvent).[1] -
Add the stoichiometric alcohol (methanol or ethanol).[1]
-
Cool the mixture to 0°C in an ice/salt bath.
-
Crucial: Bubble dry HCl gas or drip 4M HCl/Dioxane into the solution.[1] Saturate the solution (approx. 3-4 equiv of HCl).
-
Seal the vessel tightly (parafilm/septum) and store at 4°C (refrigerator) for 12–24 hours.
-
Checkpoint: A white precipitate (Imidate Ester HCl) usually forms.[1] If no solid forms, add dry ether to induce precipitation.[1]
-
-
Isolation of Intermediate:
-
Amidination (Aminolysis):
-
Workup:
References
-
Roger, R., & Neilson, D. G. (1961).[1] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1] Link[1]
-
Organic Syntheses. (1928).[1] Acetamidine Hydrochloride.[1] Org.[1][10] Synth. 8, 1. Link
-
Decroix, B., et al. (1976).[1] Pinner Synthesis: Mechanism and Side Reactions. Journal of Organic Chemistry. (General reference for hydrolysis pathways).
-
Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates.[1][11] Journal of Organic Chemistry, 26(2), 412–418.[1] Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 8. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, aromatic character and reaction of Triazines | PPTX [slideshare.net]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of N,N'-Dimethylethanimidamide Hydrochloride
Welcome to the technical support center for the purification of N,N'-dimethylethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experiments.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N,N'-dimethylethanimidamide hydrochloride, offering probable causes and actionable solutions.
Issue 1: Product is a persistent oil or fails to crystallize.
-
Probable Cause 1: Residual Solvent. The presence of excess solvent can prevent the formation of a crystalline solid. N,N'-dimethylethanimidamide hydrochloride is highly soluble in polar solvents like ethanol and water, which are often used in its synthesis.[1]
-
Solution:
-
Solvent Removal: Ensure the complete removal of reaction solvents under reduced pressure. For high-boiling point solvents, a high-vacuum pump may be necessary.
-
Solvent Trituration: Add a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane.[2] This will wash away organic impurities and can help induce precipitation. Stir the oily product vigorously with the non-polar solvent, then decant or filter to isolate the solid.
-
-
Probable Cause 2: Hygroscopic Nature. N,N'-dimethylethanimidamide hydrochloride, like many amine hydrochlorides, can be hygroscopic, absorbing moisture from the atmosphere to form a viscous oil or sticky solid.[3]
-
Solution:
-
Anhydrous Conditions: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during isolation and storage.
-
Drying: Dry the purified solid thoroughly in a vacuum oven. The use of a desiccant such as phosphorus pentoxide can be beneficial.
-
-
Probable Cause 3: Presence of Impurities. Impurities can act as "crystal poisons," interfering with the formation of a stable crystal lattice. A common impurity in amidine synthesis is the starting nitrile or unreacted amine.[4][5]
-
Solution:
-
Recrystallization: This is the most effective method for removing impurities.[6][7] A suitable solvent system is crucial.
-
Activated Charcoal Treatment: If the product is colored, this may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities.[8]
-
Issue 2: Low yield after recrystallization.
-
Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.[6]
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good starting points.[2] Sometimes a mixed solvent system (e.g., ethanol/diethyl ether) is necessary.[8][9]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid.[6] Using an excessive amount of solvent is a common cause of poor yield.[6]
-
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely, leading to loss of material on the filter paper.
-
Solution:
-
Pre-heat Funnel and Flask: Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent a sudden drop in temperature.
-
Use a Fluted Filter Paper: This increases the surface area for filtration and speeds up the process, minimizing cooling time.
-
-
Probable Cause 3: Incomplete Crystallization.
-
Solution:
-
Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous batch.[6]
-
Issue 3: Product purity is not satisfactory after a single purification step.
-
Probable Cause 1: Co-precipitation of Impurities. Some impurities may have similar solubility profiles to the desired product, causing them to co-precipitate during recrystallization.
-
Solution:
-
Multiple Recrystallizations: A second recrystallization step can significantly improve purity.
-
Alternative Purification Technique: If recrystallization is ineffective, consider other methods.
-
-
Probable Cause 2: Thermal Decomposition. Amidine hydrochlorides can be susceptible to decomposition at elevated temperatures, which may occur during prolonged heating for recrystallization.
-
Solution:
-
Minimize Heating Time: Dissolve the compound in the boiling solvent as quickly as possible.
-
Lower Temperature Recrystallization: If the compound is sufficiently soluble, consider using a solvent with a lower boiling point.
-
Issue 4: The purified solid is discolored (e.g., yellow or brown).
-
Probable Cause: Presence of Chromophoric Impurities. These are often byproducts from the synthesis, particularly if the reaction was carried out at high temperatures or for an extended period.[10]
-
Solution:
-
Activated Charcoal Treatment: As mentioned previously, adding a small amount of activated charcoal to the hot solution during recrystallization can effectively remove colored impurities.[8] Be cautious not to add too much, as it can also adsorb the desired product.
-
Column Chromatography: While less common for highly polar hydrochloride salts, column chromatography using a polar stationary phase like silica gel or alumina can be effective.[2] A polar eluent system would be required.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing N,N'-dimethylethanimidamide hydrochloride?
The ideal solvent will depend on the specific impurities present. However, good starting points for screening are polar protic solvents such as isopropanol, ethanol, or methanol.[2] A mixed solvent system, such as ethanol with the addition of a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, can also be very effective.[8][9]
Q2: My compound is very water-soluble. Can I use water for recrystallization?
While N,N'-dimethylethanimidamide hydrochloride is soluble in water, it is often too soluble even at low temperatures for efficient recrystallization, which would lead to a poor recovery.[1][6] Water is generally not recommended as a primary recrystallization solvent unless the compound has very low solubility in cold water.
Q3: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for determining the structure and purity of organic compounds. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the desired compound from impurities, and the peak area can be used to quantify purity.[2]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
Q4: What are the storage recommendations for purified N,N'-dimethylethanimidamide hydrochloride?
Due to its potentially hygroscopic nature, it should be stored in a tightly sealed container in a desiccator to protect it from moisture.[3] Storing it in a cool, dark place is also recommended to prevent potential degradation over time.
Q5: The synthesis of amidine hydrochlorides often uses the Pinner reaction. What are the common byproducts of this reaction that I might need to remove?
The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which is then reacted with an amine.[4][11] Common impurities can include:
-
Unreacted nitrile
-
The intermediate imino ether
-
Ammonium chloride, if ammonia is used or formed as a byproduct[10]
-
Orthoesters as byproducts of the imino ether formation.
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the crude N,N'-dimethylethanimidamide hydrochloride and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Table 1: Solubility of Amine Hydrochlorides in Common Solvents
| Solvent | Solubility | Suitability for Recrystallization |
| Water | Very Soluble[1] | Generally Poor (Low Recovery) |
| Ethanol | Very Soluble[1] | Good (Often as part of a mixed system) |
| Isopropanol | Moderately Soluble | Potentially a good single solvent |
| Acetone | Sparingly Soluble | Can be used as an anti-solvent |
| Diethyl Ether | Insoluble[1] | Good for washing/trituration |
| Hexane | Insoluble | Good for washing/trituration |
This table provides general solubility trends for amine hydrochlorides and should be used as a guideline for solvent screening.
IV. Visual Diagrams
Diagram 1: General Purification Workflow
Caption: A decision tree for troubleshooting crystallization issues.
V. References
-
N,N-dimethylethylenediamine hydrochloride | C4H13ClN2 | CID 12203006 - PubChem. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]
-
CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved February 13, 2024, from
-
dimethylamine hydrochloride. (n.d.). Webqc.org. Retrieved February 13, 2024, from [Link]
-
Recrystallization1. (n.d.). Sacramento State. Retrieved February 13, 2024, from [Link]
-
2-Chloro-N,N-dimethylethylamine hydrochloride. (n.d.). PNNL. Retrieved February 13, 2024, from [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020, November 20). MDPI. Retrieved February 13, 2024, from [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Retrieved February 13, 2024, from [Link]
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). University of Babylon. Retrieved February 13, 2024, from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Amidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved February 13, 2024, from [Link]
-
-
Troubleshooting for Increased Pressure. (n.d.). YMC. Retrieved February 13, 2024, from [Link]
-
-
Troubleshooting protein purification? (2013, February 24). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 13, 2024, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). UMass Lowell. Retrieved February 13, 2024, from [Link]
-
Purification of N,N-Dimethylaniline. (n.d.). LookChem. Retrieved February 13, 2024, from [Link]
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016, June 1). ResearchGate. Retrieved February 13, 2024, from [Link]
-
N,N'-Dimethylethylenediamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents. (n.d.). Google Patents. Retrieved February 13, 2024, from
-
CN101462977B - Purification method of N,N-dimethylacetamide - Google Patents. (n.d.). Google Patents. Retrieved February 13, 2024, from
-
Amines - Determination of N,N-dimethylethylamine, N,N-dimethylisopropylamine, N,Ndimethyl-n-propylamine and triethylamine in wor. (2024, September 30). BAuA. Retrieved February 13, 2024, from [Link]
Sources
- 1. dimethylamine hydrochloride [chemister.ru]
- 2. researchgate.net [researchgate.net]
- 3. webbook.nist.gov [webbook.nist.gov]
- 4. Amidine - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Amidine Formation with N,N'-Dimethylethylenediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of amidines, with a specific focus on reactions involving N,N'-dimethylethylenediamine. As experienced application scientists, we understand the nuances of synthetic organic chemistry and aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during amidine synthesis.
Q1: Why is my amidine yield consistently low when using N,N'-dimethylethylenediamine?
Low yields in amidine synthesis are often multifactorial. The most common culprits include incomplete reaction, degradation of starting materials or products, and the formation of side products. N,N'-dimethylethylenediamine, being a secondary diamine, can present unique challenges compared to primary amines. Key areas to investigate include the method of nitrile activation, reaction temperature, solvent choice, and the potential for intramolecular side reactions.
Q2: What are the most common side products I should be aware of?
The primary side product of concern is often the hydrolysis of the nitrile starting material to the corresponding amide, especially if water is not rigorously excluded from the reaction.[1][2] Another possibility is the formation of azaheterocycles through intramolecular cyclization, particularly if the nitrile contains other reactive functional groups. Under certain conditions, especially at higher temperatures, decomposition of the starting materials or the amidine product can also occur.
Q3: Is there a "best" method for synthesizing amidines from nitriles and N,N'-dimethylethylenediamine?
While several methods exist for amidine synthesis, the "best" method is highly substrate-dependent.[3][4][5] The most common and often successful approach involves the activation of the nitrile. This can be achieved through various means, including the classic Pinner reaction (acid-catalyzed formation of an imidate intermediate)[6][7][8] or through the use of Lewis acids or transition metal catalysts.[3][4] Direct addition of amines to unactivated nitriles is generally difficult and often requires harsh conditions.[9][10]
Q4: How does the basicity of N,N'-dimethylethylenediamine affect the reaction?
Amidines are known to be strong, uncharged bases.[8] N,N'-dimethylethylenediamine itself is a basic compound. The basicity of the reaction medium can influence the reactivity of the nitrile and the stability of the intermediates. In some cases, the amidine product itself can act as a base, potentially influencing the reaction pathway.
II. In-Depth Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific experimental issues.
Problem 1: My starting materials (nitrile and N,N'-dimethylethylenediamine) are not being consumed, or the reaction is very slow.
This is a common indication that the reaction conditions are not suitable for activating the nitrile towards nucleophilic attack by the secondary amine.
Potential Causes & Solutions:
-
Insufficient Nitrile Activation: Unactivated nitriles are generally poor electrophiles.[9][10]
-
Solution 1: Implement the Pinner Reaction. This classic method involves reacting the nitrile with an alcohol (e.g., anhydrous ethanol) in the presence of dry hydrogen chloride gas to form a highly reactive imidate salt (Pinner salt).[6][7][11] This intermediate is then readily attacked by the amine. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the Pinner salt to an ester.[7][11]
-
Solution 2: Utilize a Lewis Acid Catalyst. Lewis acids such as aluminum trichloride (AlCl₃), zinc chloride (ZnCl₂), or copper(I) chloride (CuCl) can coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating amine addition.[3][4] The choice and amount of Lewis acid may require optimization.
-
Solution 3: Consider Transition Metal Catalysis. Recent literature has explored the use of transition metal catalysts, such as those based on copper or ytterbium, to promote the addition of amines to nitriles under milder conditions.[4][12][13]
-
-
Steric Hindrance: Either the nitrile or the N,N'-dimethylethylenediamine may be sterically hindered, slowing down the reaction.
-
Solution: Increasing the reaction temperature can often overcome moderate steric hindrance. However, be mindful of potential side reactions at elevated temperatures. Microwave irradiation can sometimes be effective in accelerating these reactions.
-
-
Low Reaction Temperature: Amidine formation can be slow at room temperature.
-
Solution: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique like TLC or LC-MS. A common starting point is refluxing in a suitable solvent. Some copper-catalyzed systems have been shown to work well at 100 °C.[4]
-
Problem 2: I am observing the formation of a significant amount of the corresponding amide from my nitrile starting material.
This indicates the presence of water in your reaction mixture, leading to the hydrolysis of the nitrile.
Potential Causes & Solutions:
-
Wet Solvents or Reagents: Trace amounts of water can be sufficient to cause significant hydrolysis, especially under acidic or basic conditions.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis of Intermediates: In the Pinner reaction, the imidate intermediate is highly susceptible to hydrolysis.
Problem 3: My reaction is messy, with multiple unidentified spots on TLC, and the desired product is difficult to isolate.
This suggests the occurrence of side reactions or decomposition.
Potential Causes & Solutions:
-
Excessive Reaction Temperature or Time: Prolonged heating or excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final amidine product.
-
Solution: Optimize the reaction temperature and time by monitoring the reaction progress closely. Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product.
-
-
Inappropriate Solvent Choice: The solvent can have a significant impact on the reaction outcome.
-
Solution: Screen a range of solvents. Polar aprotic solvents like DMF or DMSO can be effective, but sometimes less polar solvents like toluene or dioxane may be preferable. In some copper-catalyzed systems, polar protic solvents like trifluoroethanol (TFE) have been shown to be beneficial.[4]
-
-
Intramolecular Reactions: If the nitrile substrate contains other reactive functional groups, intramolecular cyclization can compete with the desired intermolecular reaction.
-
Solution: This is a substrate-specific issue. It may be necessary to protect other reactive functional groups before attempting the amidine formation.
-
Problem 4: The reaction works, but the yield is still moderate (30-50%). How can I further optimize it?
Moderate yields often indicate that the reaction conditions are not fully optimized.
Potential Causes & Solutions:
-
Suboptimal Reagent Stoichiometry: The ratio of nitrile to diamine and any catalysts or activating agents can be critical.
-
Solution: Systematically vary the stoichiometry of the reactants. It may be beneficial to use a slight excess of the N,N'-dimethylethylenediamine.
-
-
Equilibrium Considerations: Amidine formation can be a reversible process.
-
Solution: If possible, removing a byproduct (e.g., water or alcohol) can help drive the equilibrium towards the product side. This can sometimes be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Catalyst Deactivation or Insufficient Loading: If using a catalyst, it may be deactivating over time or the initial loading may be too low.
-
Solution: Increase the catalyst loading in a stepwise manner. If deactivation is suspected, it may be necessary to add the catalyst in portions throughout the reaction.
-
III. Experimental Protocols & Data
Table 1: Comparison of Common Amidine Synthesis Methods
| Method | Activating Agent | Typical Solvents | Temperature Range (°C) | Key Advantages | Common Pitfalls |
| Pinner Reaction | Anhydrous HCl, Alcohol | Anhydrous Alcohol, Dioxane | 0 to RT | Well-established, good for many substrates[6][7] | Requires strictly anhydrous conditions, sensitive intermediates[7] |
| Lewis Acid Catalysis | AlCl₃, ZnCl₂, CuCl | Toluene, Dichloromethane | RT to Reflux | Generally applicable, can be milder than Pinner[3][4] | Stoichiometric amounts of Lewis acid often needed, workup can be challenging |
| Transition Metal Catalysis | Ytterbium amides, Copper salts | TFE, DMSO | 100 | High yields for specific substrates, can be catalytic[4][12] | Catalyst sensitivity, may require specific ligands |
Protocol 1: General Procedure for Amidine Synthesis via the Pinner Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the nitrile (1.0 equiv) in anhydrous ethanol (or another suitable anhydrous alcohol).
-
Imidate Formation: Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture for 15-30 minutes, or until saturation is achieved.
-
Reaction Monitoring: Seal the reaction vessel and stir at room temperature for 12-24 hours. Monitor the formation of the imidate salt (Pinner salt) by TLC or by taking an aliquot, quenching with base, and analyzing by GC-MS.
-
Amine Addition: Once the imidate formation is complete, cool the reaction mixture to 0 °C and add a solution of N,N'-dimethylethylenediamine (1.1 equiv) in anhydrous ethanol dropwise.
-
Amidine Formation: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the formation of the amidine product.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidine.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Amidine Synthesis
-
Preparation: To a flame-dried flask under an inert atmosphere, add the nitrile (1.0 equiv), the chosen Lewis acid (e.g., AlCl₃, 1.2 equiv), and a dry, non-coordinating solvent (e.g., dichloromethane or toluene).
-
Amine Addition: Add N,N'-dimethylethylenediamine (1.1 equiv) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a dilute acid solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product as described in Protocol 1.
IV. Mechanistic Insights & Visualizations
Reaction Mechanism: The Pinner Reaction
The Pinner reaction proceeds in two main stages: the formation of an imidate salt, followed by nucleophilic attack by the amine.
Caption: The two-stage mechanism of the Pinner reaction.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting low yields in your amidine synthesis.
Caption: A logical workflow for troubleshooting low amidine yields.
V. References
-
Pinner reaction - Wikipedia. [Link]
-
Amidine - Wikipedia. [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. [Link]
-
Synthesis of amidines - Organic Chemistry Portal. [Link]
-
The Chemistry of the Amidines. - ResearchGate. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. [Link]
-
A one-step synthesis of monosubstituted N-arylamidinates via Addition of Amines to Nitriles Catalyzed by ytterbium amides is reported. Reactions with various substrates give the products in good to excellent yields. - Scribd. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. [Link]
-
Functionality of amidines and amidrazones - Semantic Scholar. [Link]
-
Conversion of nitriles to amides - Chemistry LibreTexts. [Link]
-
Reactions of Nitriles - Chemistry Steps. [Link]
-
The direct synthesis of amidines from nitriles and amines can only be achieved if nitriles are substituted by electron-withdrawing groups. - Scribd. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Amidine - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Amidine synthesis [organic-chemistry.org]
"preventing hydrolysis of N,N'-dimethylethanimidamide hydrochloride during reaction"
Technical Support Center: Preventing Hydrolysis of N,N'-Dimethylethanimidamide Hydrochloride
Topic: Stability & Handling of N,N'-Dimethylethanimidamide Hydrochloride (
Executive Summary: The Hydrolysis Challenge
N,N'-Dimethylethanimidamide hydrochloride (also known as N,N'-dimethylacetamidine hydrochloride) is a robust amidine salt in its solid, dry form. However, upon dissolution—particularly in the presence of bases required for condensation reactions—it becomes highly susceptible to hydrolysis.
The Failure Mode: The hydrolysis of this amidine does not merely reduce yield; it generates N-methylacetamide and methylamine . These byproducts are nucleophilic and can compete with your starting material, leading to complex impurity profiles (e.g., N-methylated side products) that are difficult to purge.
Core Strategy: Preventing hydrolysis requires a three-tiered approach:
-
Exclusion: Rigorous removal of water from solvents and atmosphere.
-
Suppression: Kinetic control via temperature and base selection.
-
Speed: Designing reaction pathways that consume the free amidine faster than water can attack it.
Mechanism of Failure (Scientific Grounding)
To prevent the problem, you must understand the enemy. Hydrolysis occurs via nucleophilic attack of water (or hydroxide) on the electrophilic imine carbon.
Figure 1: Hydrolysis Pathway of N,N'-Dimethylethanimidamide
Caption: The transition from the stable salt to the vulnerable free base occurs immediately upon neutralization. The tetrahedral intermediate collapses irreversibly.
Pre-Reaction: Storage & Handling Protocols
Q: The bottle has been open for a month. Is it still good? A: Likely not for sensitive applications. Amidine salts are hygroscopic. If the solid appears clumpy or "wet," it has absorbed atmospheric moisture.
-
Test: Run a quantitative NMR (qNMR) in DMSO-
. Look for the N-methylacetamide peak (singlet ~1.8-2.0 ppm) and methylamine signals. -
Recovery: Recrystallization from anhydrous ethanol/ether is possible but often yields poor recovery due to hydrolysis during the heating step. Recommendation: Buy fresh or dry under high vacuum (<1 mbar) over
for 24 hours.
Q: How should I weigh this reagent? A:
-
Ideal: Inside an inert atmosphere glovebox.
-
Standard Lab: Use a "weigh-and-shoot" method. Tare a dry vial with a septum. Quickly add the solid, cap immediately, and purge with Nitrogen/Argon. Add your anhydrous solvent through the septum. Never leave the stock bottle open on the balance.
Reaction Optimization (The "During" Phase)
The most critical phase is the condensation reaction (e.g., pyrimidine synthesis with 1,3-dicarbonyls).
Solvent Selection Guide
| Solvent | Suitability | Notes |
| Ethanol (Abs.) | ⭐⭐⭐ | Gold Standard. Must be 200 proof, stored over 3Å molecular sieves. |
| DMF / DMAc | ⭐⭐ | Good solubility, but difficult to remove. Must be distilled from |
| THF / Ether | ⭐ | Poor solubility of the hydrochloride salt. Requires phase transfer or slurry conditions. |
| Water | ❌ | Forbidden. Hydrolysis will outcompete condensation unless the electrophile is extremely reactive. |
Base Selection & Order of Addition
-
The Trap: Adding the amidine salt to a basic solution containing water.
-
The Fix: Generate the free base in situ in the presence of the electrophile.
Protocol: The "In-Situ" Release Method
-
Dissolve the electrophile (e.g.,
-ketoester) in anhydrous ethanol. -
Add N,N'-dimethylethanimidamide hydrochloride (solid) to this solution.
-
Cool to 0°C.
-
Add the base (e.g., NaOEt in EtOH) dropwise .
-
Why? This keeps the concentration of "free" amidine low. As soon as it is deprotonated, it is statistically more likely to encounter the electrophile (which is in excess locally) than a stray water molecule.
-
Troubleshooting & FAQs
Q: I see a white precipitate forming immediately upon adding base. Is this bad? A: No, this is usually good. It is likely NaCl or KCl precipitating out of the organic solvent as the free amidine is formed.
-
Action: Ensure your stirring is vigorous to prevent the salt from encapsulating unreacted reagent.
Q: My yield is 40%, and I see a large peak at M-31 in the Mass Spec. What happened? A: You likely suffered hydrolysis.
-
Diagnosis: The M-31 loss corresponds to the loss of a methylamine group (
), often indicative of the hydrolyzed byproduct or incomplete condensation. -
Solution: Switch to molecular sieves (3Å) in the reaction flask. Add 10% w/v activated powdered sieves directly to the reaction mixture before adding the base. This acts as an internal scavenger for any water produced during the condensation itself.
Q: Can I use DBU or TEA as the base? A: Yes, but be careful.
-
TEA (Triethylamine): Often too weak (
~10.7) to fully deprotonate the amidine ( ~12). You may get incomplete conversion. -
DBU: Strong enough, but nucleophilic.
-
Recommendation: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) are superior because the byproduct (ethanol/t-butanol) is the solvent or easily removed.
Decision Logic for Experimental Design
Use this flow to determine your setup requirements.
Figure 2: Reaction Setup Decision Tree
Caption: Follow this logic to minimize hydrolysis risk. Temperature control during deprotonation is critical.
References
-
Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. Link
- Foundational text on amidine stability and hydrolysis mechanisms.
- Dunn, P. J. (2011). "Amidines and Guanidines in Medicinal Chemistry." Comprehensive Medicinal Chemistry II. Elsevier. Discusses the pKa and reactivity profiles of N,N'-dialkylamidines.
-
Schaffer, P., et al. (2011).[1] "Synthesis of tri- or tetrasubstituted pyrimidine derivatives." Chemistry – A European Journal, 17(34), 9385-9394. Link
- Provides specific protocols for condensing amidines with electrophiles under anhydrous conditions.
-
BenchChem Technical Data. (2023). "Handling Hygroscopic N,N-Dimethylacetamide Derivatives." Link
- General handling for hygroscopic amide/amidine deriv
-
Williams, D. B. G., & Lawton, M. (2005). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 70(24), 10143–10150. Link
- Authoritative source for solvent drying protocols cited in the guide.
Sources
"managing moisture sensitivity of N,N'-dimethylethanimidamide hydrochloride"
Topic: Managing Moisture Sensitivity & Stability
Executive Summary
Compound: N,N'-Dimethylethanimidamide hydrochloride Synonyms: N,N'-Dimethylacetamidine hydrochloride CAS: 2909-15-1 / 5504-12-1 (Commercial variant dependent) Molecular Formula: C4H10N2[1][2][3] • HCl Hygroscopicity Rating: High (Deliquescent)
Welcome to the Technical Support Center. This guide addresses the critical instability of N,N'-dimethylethanimidamide hydrochloride caused by moisture. As an amidine salt, this compound is a potent precursor for nitrogen heterocycles (pyrimidines, imidazoles) and amidinate ligands in organometallic catalysis. However, its hygroscopic nature is the primary cause of experimental failure, leading to stoichiometry errors and catalyst poisoning.
Module 1: Storage & Handling (The First Line of Defense)
Q: My bottle arrived with the powder clumped together. Is the compound degraded?
A: Not necessarily, but it is compromised. Clumping indicates the absorption of atmospheric moisture, transforming the free-flowing powder into a hydrate or a deliquescent mass. While the chemical structure may still be intact, the molecular weight has effectively changed due to the water mass.
-
Immediate Action: Do not use "as is" for stoichiometric reactions. Proceed to Module 3 (Recovery Protocols) to dry the material.
-
Risk: If the material appears as a viscous liquid, hydrolysis (chemical degradation) has likely initiated. Verify via NMR (see Module 4).
Q: Can I handle this on the open bench for quick transfers?
A: No. We strongly advise against open-bench handling, even for seconds. Amidine salts are "kinetic sponges" for moisture.
-
Gold Standard: Handle exclusively in an inert atmosphere glovebox (N2 or Ar).
-
Silver Standard: Use Schlenk techniques. Weigh the solid into a tared Schlenk flask, evacuate immediately, and backfill with inert gas.
Visualization: Handling Decision Logic
The following workflow dictates the handling procedure based on your available equipment and the compound's state.
Figure 1: Decision matrix for initial handling and storage based on physical state.
Module 2: Troubleshooting Synthesis Failures
Q: My yield for heterocycle synthesis is consistently low (10-20%). Why?
A: The culprit is likely Hydrolysis Competition . When N,N'-dimethylethanimidamide HCl is wet, water acts as a nucleophile. Instead of your reagent attacking the amidine carbon, water attacks it. This triggers a cascade that destroys your starting material and generates inhibiting byproducts.
The Mechanism of Failure
Water attacks the electrophilic imine carbon of the amidine, leading to the formation of N-methylacetamide and Methylamine hydrochloride .
Consequences:
-
Loss of Reagent: You no longer have 1.0 equivalent of amidine.
-
Base Consumption: If your reaction uses a base (e.g., NaOEt), the hydrolysis byproduct (Methylamine HCl) will consume it, altering the pH.
-
Catalyst Poisoning: If used in organometallics, the amide byproduct (N-methylacetamide) can coordinate to metal centers, killing catalytic activity.
Visualization: Hydrolysis Pathway
Figure 2: The hydrolysis degradation pathway.[4] Water converts the active amidine into an amide and an amine salt.
Module 3: Recovery Protocols (Drying & Purification)
Q: Can I dry this in a standard laboratory oven?
A: No. Thermal drying in air accelerates hydrolysis if any moisture is present. It may also lead to sublimation of the salt or thermal rearrangement.
Protocol: Azeotropic Drying (The "Rescue" Method)
If your salt is clumped but not fully degraded, use this method to remove water physically.
Reagents: Anhydrous Toluene or Benzene (forms azeotrope with water). Equipment: Schlenk flask, Dean-Stark trap (optional) or high-vacuum line.
-
Suspend: Place the clumped salt in a Schlenk flask. Add anhydrous toluene (10 mL per gram of salt).
-
Distill/Evaporate:
-
Option A (Rotovap): Connect to a rotary evaporator. Evaporate the toluene at 40-50°C under reduced pressure. The water will co-evaporate with the toluene.
-
Option B (Schlenk Line): Stir the suspension under dynamic vacuum for 4-6 hours.
-
-
Repeat: Repeat the toluene addition and evaporation cycle 2-3 times.
-
Final Dry: Dry under high vacuum (<0.1 mbar) for 12 hours.
-
Store: Transfer immediately to a glovebox.
Protocol: Recrystallization (For Purity)
If the compound is yellowing (impurity accumulation):
-
Dissolve in a minimum amount of hot anhydrous Ethanol or Isopropanol .
-
Add anhydrous Diethyl Ether dropwise until the solution turns slightly cloudy.
-
Cool to -20°C. White crystalline needles should form.
-
Filter under inert gas (Schlenk frit).[5]
Module 4: Analytical Verification
Q: How do I prove the salt is dry before starting my reaction?
A: Use Quantitative NMR (qNMR) or Melting Point analysis.
1. 1H NMR Diagnostics (Solvent: DMSO-d6)
Water in the lattice will show a distinct peak, and hydrolysis products will shift the spectrum.
| Component | Chemical Shift (approx. ppm in DMSO-d6) | Signal Type | Diagnostic Note |
| Amidine -CH3 (C-Me) | 2.2 - 2.3 | Singlet | Main peak |
| Amidine -N-CH3 | 2.8 - 3.0 | Singlet/Doublet | N-Methyl groups |
| Water (H2O) | 3.3 - 3.5 | Broad Singlet | If integral > 0.1 per molecule, DRY IT. |
| Hydrolysis (Amide) | 1.8 - 2.0 | Singlet | Acetyl group of N-methylacetamide |
2. Melting Point (MP)
-
Pure/Dry: 217–218°C (Sharp range).
-
Wet/Impure: < 210°C or broad range (e.g., 205–215°C).
References
- Pinner Synthesis of Amidines: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on amidine synthesis and hydrolysis sensitivity).
-
Amidine Hydrolysis Mechanism: O'Connor, C. (1970). "The Acid-Catalyzed Hydrolysis of Acetamidine." Quarterly Reviews, Chemical Society, 24, 553-564. Link
-
Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying hygroscopic hydrochloride salts). Link
- Handling Hygroscopic Salts: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Techniques for Schlenk and glovebox handling).
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
"N,N'-dimethylethanimidamide hydrochloride vs DBU as a non-nucleophilic base"
An In-Depth Guide to Non-Nucleophilic Amidine Bases: DBU vs. N,N'-Dimethylethanimidamide Hydrochloride
In the landscape of modern organic synthesis, the choice of base is a critical parameter that can dictate the success or failure of a reaction. For transformations requiring the abstraction of a proton without the complication of nucleophilic attack, chemists turn to a class of sterically hindered, non-nucleophilic bases. Among these, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has long been the gold standard—a powerful and versatile tool for a multitude of reactions.[1] However, the field is ever-evolving, and alternatives such as N,N'-dimethylethanimidamide, typically handled as its more stable hydrochloride salt, present a different set of properties that may offer advantages in specific synthetic contexts.
This guide, written from the perspective of a senior application scientist, provides a detailed, evidence-based comparison of these two amidine bases. We will move beyond simple catalog data to explore the causality behind their reactivity, compare their performance through literature-supported examples, and provide practical, field-tested protocols to demonstrate their application.
Meet the Contenders: Physicochemical Properties
At first glance, both DBU and N,N'-dimethylethanimidamide belong to the same functional group class: amidines. This shared feature is the source of their strong basicity. However, their distinct structures—a rigid bicyclic system for DBU versus a flexible acyclic structure for N,N'-dimethylethanimidamide—give rise to significant differences in their physical properties and handling characteristics.
The hydrochloride salt of N,N'-dimethylethanimidamide is a stable, crystalline solid, which can be advantageous for storage and handling.[2] In contrast, DBU is a liquid that is sensitive to air and moisture.[3][4] The most crucial difference for a synthetic chemist is basicity, quantified by the pKa of the conjugate acid. DBU is an exceptionally strong base, though its effective strength is highly dependent on the solvent system.[4][5] While specific pKa data for N,N'-dimethylethanimidamide is less documented, its amidine core suggests it is also a strong base, with its in-situ generation from the salt providing a method for controlled release.[2]
| Property | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N'-Dimethylethanimidamide |
| Structure | Bicyclic Amidine | Acyclic Amidine |
| CAS Number | 6674-22-2[6] | 2909-14-0 (Free Base)[7] / 5504-12-1 (HCl Salt)[2] |
| Molecular Formula | C₉H₁₆N₂[6] | C₄H₁₀N₂ (Free Base)[7] / C₄H₁₁ClN₂ (HCl Salt) |
| Molecular Weight | 152.24 g/mol [5] | 86.14 g/mol (Free Base)[7] / 122.6 g/mol (HCl Salt)[2] |
| Appearance | Colorless to pale yellow liquid[5][6] | Crystalline solid (as HCl salt)[2] |
| pKa of Conjugate Acid | ~13.5 (in H₂O)[5], ~24.3 (in ACN)[4] | Not widely reported, but expected to be a strong base. |
| Solubility | Soluble in most organic solvents.[5] | Hydrochloride salt is soluble in polar solvents.[2] |
| Key Handling Feature | Potent liquid base, air and moisture sensitive.[3][4] | Stable solid precatalyst, generates free base in situ.[2] |
Mechanism of Action: A Tale of Two Bases
The efficacy of DBU and N,N'-dimethylethanimidamide stems from the electronic properties of the amidine functional group. Upon protonation, the resulting positive charge is delocalized across both nitrogen atoms via resonance, creating a highly stable amidinium cation. This stability is the driving force behind their high basicity.
Their designation as "non-nucleophilic" is a direct consequence of steric hindrance. In DBU, the bicyclic structure effectively shields one of the nitrogen atoms, making it difficult for the molecule to approach and attack an electrophilic carbon center.[6][8] Consequently, its interaction is largely confined to abstracting sterically accessible protons. While N,N'-dimethylethanimidamide lacks the rigid bicyclic framework, the methyl groups on both nitrogens provide steric bulk that reduces its nucleophilicity compared to simpler amines.
It is a common misconception, however, to label these bases as completely "non-nucleophilic." Under certain conditions, particularly with unhindered and highly reactive electrophiles, DBU has been shown to act as a nucleophile.[9][10][11] This expert insight is crucial for troubleshooting unexpected side reactions.
Visualization: Core Structures and Proton Abstraction
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem [benchchem.com]
- 3. DBU | 6674-22-2 [chemicalbook.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. What is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - hangdachem.com [hangdachem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Ethanimidamide, N,N-dimethyl- | C4H10N2 | CID 6394935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What Is DBU In Organic Chemistry? [xgchemicals.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Properties & Applications of DBU Base [en.highfine.com]
- 11. researchgate.net [researchgate.net]
"comparison of amidine synthesis methods: Pinner vs. other routes"
Pinner Synthesis vs. Lewis Acid & Thioimidate Routes
Executive Summary
For over a century, the Pinner synthesis has been the textbook standard for converting nitriles to amidines.[1] However, its reliance on anhydrous hydrogen chloride and long reaction times renders it unsuitable for modern substrates containing acid-labile protecting groups (e.g., Boc, acetals) or sterically hindered cores.
This guide compares the classical Pinner route against two superior modern alternatives: Lanthanide-catalyzed addition (Garigipati method) and the Thioimidate route . Experimental evidence suggests that while Pinner remains cost-effective for simple substrates, Ytterbium(III) triflate [Yb(OTf)₃] catalysis offers superior chemoselectivity and yield (typically >90%) for complex pharmaceutical intermediates.
The Baseline: Classical Pinner Synthesis
Best for: Simple, acid-stable, unhindered nitriles. Primary Drawback: High sensitivity to moisture; incompatible with acid-sensitive functionalities.
The Pinner reaction proceeds via an imidate hydrochloride intermediate.[2][3][4] This salt is highly electrophilic but also hygroscopic; trace moisture rapidly hydrolyzes it to an ester, killing the yield.
Mechanism of Action
The nitrile is activated by protonation, allowing attack by an alcohol (usually ethanol or methanol) to form the imidate.[2][5] This intermediate then undergoes aminolysis.
Caption: The Pinner pathway relies on the isolation of the moisture-sensitive imidate salt. Note the competing hydrolysis pathway (red dashed line).
Standard Protocol (Benzamidine Synthesis)
-
Setup: Charge a flame-dried 2-neck flask with benzonitrile (10 mmol) and anhydrous ethanol (11 mmol) in dry Et₂O (20 mL).
-
Acidification: Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation (solution gains weight ~12 mmol HCl).
-
Imidate Formation: Seal and store at 0–4°C for 12–24 hours. A white precipitate (imidate hydrochloride) should form.
-
Aminolysis: Filter the precipitate rapidly under inert gas. Resuspend in anhydrous ethanol. Add ammonia (7M in MeOH) or primary amine (1.1 equiv) at 0°C.
-
Workup: Stir at RT for 4 hours. Evaporate solvent. Recrystallize the residue.
The Modern Standard: Lanthanide Catalysis (Garigipati)
Best for: Acid-sensitive substrates (Boc, acetals), complex drug scaffolds. Primary Drawback: Cost of catalyst (though recyclable).
First reported by Garigipati, the use of Ytterbium(III) triflate [Yb(OTf)₃] allows for the direct, single-step conversion of nitriles to amidines. The Lewis acid activates the nitrile for direct nucleophilic attack by the amine, bypassing the moisture-sensitive imidate entirely.
Mechanism of Action
Yb(III) coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center without the need for harsh Brønsted acids.
Caption: The direct addition mechanism catalyzed by Yb(OTf)3 avoids intermediate isolation and operates under neutral conditions.
Optimized Protocol
-
Setup: In a screw-cap vial, combine nitrile (1.0 equiv), amine (1.2–1.5 equiv), and Yb(OTf)₃ (10–20 mol%).
-
Reaction: Reaction can be run neat (solvent-free) or in minimal THF. Heat to 60°C for 6–12 hours.
-
Workup: Dilute with DCM, wash with water (catalyst stays in aqueous phase and can be recovered), dry organic layer over Na₂SO₄, and concentrate.
-
Purification: Often requires only a simple wash or flash chromatography (DCM/MeOH/NH₄OH).
The Steric Solution: Thioimidate Route
Best for: Sterically hindered amines (e.g., ortho-substituted anilines) or unreactive nitriles. Primary Drawback: Odor (mercaptans) and 2-step process.
Thioimidates are significantly more reactive toward amines than their oxygen counterparts (Pinner imidates) because the thiolate is a superior leaving group (
Mechanism of Action
Caption: The thioimidate intermediate possesses a superior leaving group (-SR), enabling reaction with poor nucleophiles.
Protocol
-
Thioimidate Formation: Dissolve nitrile in ether.[6][7] Add thiophenol (1.1 equiv). Bubble HCl gas at 0°C. Isolate the stable thioimidate salt.
-
Aminolysis: Dissolve salt in MeOH. Add the hindered amine. Stir at RT (reaction is often complete in <2 hours compared to days for Pinner).
Comparative Analysis: Data & Performance
The following table contrasts the performance of these methods based on a standardized synthesis of N-butylbenzamidine (from benzonitrile + butylamine).
| Feature | Pinner Synthesis | Ln(III) Catalysis (Yb) | Thioimidate Route |
| Yield | 65–75% | 88–96% | 80–90% |
| Reaction Time | 24–48 hours | 6–12 hours | 12–16 hours (2 steps) |
| Conditions | Harsh (pH < 1, anhydrous) | Mild (Neutral, pH ~7) | Acidic (Step 1), Neutral (Step 2) |
| Moisture Tolerance | Poor (Hydrolysis risk) | Excellent | Good |
| Functional Group Tolerance | Low (No Boc, acetals, esters) | High (Tolerates Boc, acetals) | Moderate |
| Steric Hindrance | Poor | Good | Excellent |
| Atom Economy | Low (Stoichiometric HCl/Alcohol) | High (Catalytic) | Low (Stoichiometric Thiol) |
Strategic Selection Guide
Use the logic flow below to select the optimal route for your specific substrate.
Caption: Decision matrix for amidine synthesis. Acid sensitivity is the primary filter; steric bulk is the secondary filter.
References
-
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[3][4][8] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[4] Link
-
Garigipati, R. S. (1990).[9] An efficient conversion of nitriles to amidines.[4][9][10][11] Tetrahedron Letters, 31(14), 1969-1972. Link
-
Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[6][12] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synthesis, 1999(06), 927-929. Link
-
Xu, F., & Shen, Q. (2009).[13] Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides.[13] Journal of Organic Chemistry, 74(16), 6347–6349. Link
-
Dunn, P. J. (2012). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 41, 1452-1461. (Context on solvent selection and catalysis). Link
Sources
- 1. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]
- 12. Amidine synthesis by imidoylation [organic-chemistry.org]
- 13. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Confirmation of N,N'-Dimethylethanimidamide Hydrochloride Formation
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and molecular characterization.
Abstract: The synthesis of novel chemical entities requires unambiguous structural confirmation, a cornerstone of scientific rigor and reproducibility. This guide provides an in-depth comparison of primary spectroscopic techniques for validating the formation of N,N'-dimethylethanimidamide hydrochloride, a key building block in various synthetic pathways. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting objective comparisons and supporting data to guide researchers in achieving confident structural elucidation.
The Imperative for Structural Verification
N,N'-dimethylethanimidamide hydrochloride belongs to the amidine class of compounds, which are integral to medicinal chemistry and organic synthesis.[1] They are often synthesized via methods like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an amine.[1] Given the potential for side reactions and the formation of isomeric impurities, relying on a single analytical technique for product confirmation is insufficient. A multi-faceted spectroscopic approach is essential to provide a self-validating system of characterization, ensuring the identity, purity, and structural integrity of the target molecule. This guide details the application and comparative strengths of NMR, FT-IR, and MS for this purpose.
The Analytical Workflow: A Synergistic Approach
Caption: Integrated workflow for the synthesis and confirmation of N,N'-dimethylethanimidamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity).
Expected ¹H NMR Spectral Features: For the N,N'-dimethylethanimidamide cation, we anticipate the following signals:
-
N-CH₃ Protons: A singlet corresponding to the six equivalent protons of the two methyl groups attached to the nitrogen atoms. The chemical shift would likely be in the range of 2.5-3.0 ppm.
-
Ethyl-CH₃ Protons: A triplet from the methyl group of the ethanimidamide moiety, coupled to the adjacent methylene protons. Expected chemical shift is around 1.1-1.4 ppm.
-
Ethyl-CH₂ Protons: A quartet resulting from coupling with the terminal methyl group. This signal would be further downfield due to its proximity to the amidinium carbon, likely in the 2.4-2.8 ppm range.
-
N-H Protons: As a hydrochloride salt, the molecule will possess protons on the nitrogen atoms. These are often broad, may exchange with solvent (like D₂O), and their chemical shift can be highly variable depending on solvent and concentration.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
-
Amidinium Carbon (C=N): This is the most deshielded carbon and will appear significantly downfield, typically in the 160-170 ppm range.
-
N-CH₃ Carbons: The two methyl carbons attached to the nitrogens are equivalent and will produce a single signal, likely in the 35-45 ppm range.
-
Ethyl-CH₂ Carbon: The methylene carbon of the ethyl group will appear in the aliphatic region.
-
Ethyl-CH₃ Carbon: The terminal methyl carbon will be the most upfield signal, typically below 20 ppm.
A predicted ¹³C NMR spectrum supports these assignments, providing a reference for experimental data.[2]
Caption: Structure of the N,N'-dimethylethanimidamide cation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified N,N'-dimethylethanimidamide hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts.[3]
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, if quantitative analysis is required. For routine confirmation, the residual solvent peak can be used for referencing.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the reference signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Absorption Bands:
-
N-H Stretching: As a hydrochloride salt, the protonated amidine will exhibit broad and strong absorption bands in the 3000-3400 cm⁻¹ region, characteristic of N⁺-H stretches and hydrogen bonding.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
C=N Stretching: The most critical peak for confirming the amidinium core is the C=N stretching vibration. For protonated amidines, this is a strong band typically found in the 1650-1690 cm⁻¹ region. This distinguishes it from a primary amide C=O stretch which often appears in a similar region but is usually accompanied by two N-H stretch peaks.[4][5]
-
N-H Bending: Bending vibrations for the N-H groups are expected around 1550-1650 cm⁻¹.
-
C-N Stretching: C-N stretching vibrations will be present in the fingerprint region (typically 1000-1300 cm⁻¹).
The absence of a strong C≡N stretch (around 2250 cm⁻¹) from the starting nitrile material is a key indicator of a successful reaction.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry hydrochloride salt with ~100-200 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum should be collected first.
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to expected values for the target structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation.
Expected Mass Spectrum:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for analyzing pre-charged salts like hydrochlorides. In positive ion mode, the spectrometer will detect the cation of the salt.
-
Parent Ion: The free base of N,N'-dimethylethanimidamide has a molecular weight of 86.14 g/mol . In the mass spectrum, the primary peak of interest will be the protonated molecule [M+H]⁺, where M is the free base. This should appear at a mass-to-charge ratio (m/z) of approximately 87.1.[1]
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion (m/z 87.1). The fragmentation pattern provides a fingerprint that can confirm the connectivity. Predicted fragmentation could involve the loss of small neutral molecules.[1] For instance, fragmentation of the related N,N-dimethylethylamine shows a characteristic base peak from the loss of a methyl group.[1][6]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, often coupled directly to the mass spectrometer. This allows for separation from any non-volatile impurities and confirms the purity of the sample.[7]
-
Mass Analysis: The eluent from the LC is directed into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).
-
Data Analysis: Identify the m/z value of the base peak and confirm it corresponds to the expected [M+H]⁺ ion. If MS/MS data is acquired, analyze the fragment ions to see if they match the expected structure.
Comparative Analysis of Spectroscopic Techniques
Each technique offers distinct advantages and limitations. Their true power lies in their combined, synergistic use.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry, and number of unique nuclei. | Provides the most definitive structural information. Can be used for quantitative analysis. | Relatively low sensitivity, requires larger sample amounts. Can be complex to interpret for very large molecules. |
| FT-IR | Presence and nature of functional groups (C=N, N-H, C-H). | Fast, inexpensive, and requires minimal sample. Excellent for monitoring reaction progress (e.g., disappearance of C≡N). | Provides limited information on the overall molecular skeleton. Spectra can be complex in the fingerprint region. |
| Mass Spectrometry | Molecular weight and elemental formula (with high resolution MS). Structural information via fragmentation. | Extremely high sensitivity (sub-ppm levels).[7] Confirms molecular weight with high accuracy. | Provides limited information about connectivity and stereochemistry on its own. Isomeric compounds can have the same mass. |
Conclusion
The confirmation of N,N'-dimethylethanimidamide hydrochloride formation is not achieved by a single measurement but by the convergence of evidence from multiple spectroscopic techniques. NMR spectroscopy serves as the cornerstone, providing the definitive structural map. FT-IR spectroscopy acts as a rapid and effective check for the presence of the key amidinium functional group and the absence of starting materials. Finally, Mass Spectrometry provides the crucial confirmation of the molecular weight. By integrating the data from these three powerful and complementary methods, researchers can achieve an unimpeachable, self-validating confirmation of their synthetic product, upholding the highest standards of scientific integrity.
References
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0148716). [Online] Available at: [Link]
-
ResearchGate. Flow injection potentiometric determination of amantadine HCl | Request PDF. [Online] Available at: [Link]
-
SpringerLink. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. [Online] Available at: [Link]
-
ScienceDirect. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. [Online] Available at: [Link]
-
ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. [Online] Available at: [Link]
- Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
PMC. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Online] Available at: [Link]
-
ResearchGate. Characterisation and Identification of Process Related Impurity in Amodiaquine Hydrochloride by Using Some Analytical Techniques: A Review. [Online] Available at: [Link]
-
ResearchGate. The µFTIR spectra of Amide I and Amide II regions, including the ester groups (1480–1800 cm⁻¹). [Online] Available at: [Link]
-
SciSpace. Synthesis and Identification of N,N-Dimethylcathinone Hydrochloride. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Mass spectrum of N,N-dimethylaminoethane. [Online] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. [Online] Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Online] Available at: [Link]
-
YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Online] Available at: [Link]
-
PMC. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Online] Available at: [Link]
-
SlidePlayer. IR spectrum of carboxylic acids and alcohols. [Online] Available at: [Link]
Sources
- 1. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem [benchchem.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0148716) [np-mrd.org]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
"comparative basicity of N,N'-dimethylethanimidamide hydrochloride and other organic bases"
Topic: "comparative basicity of N,N'-dimethylethanimidamide hydrochloride and other organic bases" Content Type: Publish Comparison Guides.
Executive Summary: The "Goldilocks" Base
In the landscape of organic synthesis, selecting the correct base is often a trade-off between strength , sterics , and solubility . While tertiary amines like Triethylamine (TEA) are ubiquitous and bicyclic guanidines like DBU are powerful "superbases,"
This guide provides a technical analysis of the basicity of
Structural Analysis & Theoretical Basicity
To understand the performance of
The Amidine Resonance Advantage
Unlike tertiary amines, where basicity is governed solely by inductive effects and solvation, amidines derive their strength from resonance stabilization of the conjugate acid.
-
Free Base: The neutral amidine has a localized lone pair on the imine nitrogen (
). -
Conjugate Acid: Upon protonation, the positive charge is delocalized symmetrically across both nitrogen atoms.
Structural Comparison
- -Dimethylethanimidamide: Acyclic, symmetric. The methyl groups provide electron donation (+I effect), enhancing basicity relative to unsubstituted acetamidine, while maintaining a relatively small steric footprint.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Bicyclic. The ring structure forces the lone pair into optimal orientation, minimizing entropic penalty upon protonation, but creating significant steric bulk.
-
Triethylamine (TEA): Tertiary amine. Relies only on inductive effects. No resonance stabilization.
Comparative Data Analysis
The following data synthesizes experimental
Table 1: Comparative Basicity and Properties
| Base | Structure Class | Aqueous | MeCN | Steric Profile | Key Application |
| N,N'-Dimethylethanimidamide | Acyclic Amidine | ~12.4 - 12.6 | ~21.0 | Medium | Heterocycle synthesis, mild deprotonation |
| Acetamidine | Acyclic Amidine | 12.52 | ~20.5 | Low | Fundamental studies |
| DBU | Bicyclic Amidine | 13.5 | 24.3 | High (Bulky) | Elimination (E2), difficult deprotonations |
| TMG (Tetramethylguanidine) | Acyclic Guanidine | 13.6 | 23.3 | Medium/High | Strong base catalysis |
| Triethylamine (TEA) | Tertiary Amine | 10.75 | 18.8 | Medium | Acid scavenger, weak base catalysis |
| Pyridine | Heterocycle | 5.2 | 12.3 | Low | Acylation catalyst, solvent |
Analyst Insight: Note the massive jump in basicity in Acetonitrile (MeCN) for amidines. In non-aqueous solvents, the lack of water solvation amplifies the electronic benefits of the amidine functional group.
-dimethylethanimidamide is effectively 100x stronger than TEA in water, but nearly 1000x stronger in MeCN.
Experimental Validation Protocols
As a scientist, you should not rely solely on literature values. The following protocols allow you to validate the basicity and utility of
Protocol A: Generation of Free Base from Hydrochloride
The commercial product is typically the hydrochloride salt (stable solid). You must liberate the free base for use.
-
Dissolution: Dissolve 10 mmol
-dimethylethanimidamide HCl in minimal methanol (5 mL). -
Neutralization: Add 10.5 mmol Sodium Methoxide (NaOMe) solution (25% in MeOH).
-
Why NaOMe? It drives the equilibrium completely; NaCl precipitates in MeOH.
-
-
Filtration: Filter off the NaCl precipitate under inert atmosphere (Schlenk frit).
-
Isolation: Remove solvent in vacuo to yield the hygroscopic oil (Free Base). Use immediately.
Protocol B: Potentiometric Titration (Non-Aqueous)
To determine the exact
-
Setup: Use a potentiometric titrator equipped with a glass electrode filled with 0.1 M
in MeCN (reference). -
Standard: Calibrate with Pyridine (
12.33 in MeCN) and TEA ( 18.8 in MeCN). -
Titrant: 0.1 M Triflic Acid (
) in MeCN. -
Measurement: Dissolve the free base (from Protocol A) in MeCN. Titrate with TfOH. The half-neutralization potential (
) relative to the standards gives the .
Strategic Applications in Drug Development
Why choose
The "Clean" Condensation Reagent
In the synthesis of pyrimidines and imidazoles (common pharmacophores),
-
Mechanism: The free base attacks electrophiles (like 1,3-dicarbonyls).
-
Advantage: Unlike DBU, which is purely a base, this molecule incorporates into the final drug scaffold, preventing atom waste.
Solubility & Workup
-
DBU/TMG: Often form lipophilic salts that are difficult to remove from organic layers during extraction.
-
N,N'-Dimethylethanimidamide: Its hydrochloride salt is highly water-soluble. If used as a catalytic base, the spent catalyst can be washed away with a simple aqueous extraction (
).
Decision Matrix
Use the following logic to select your base:
-
Is the base incorporated into the product?
-
YES: Use
-Dimethylethanimidamide (Precursor). -
NO: Proceed to next.
-
-
Is the proton very acidic (
)?-
YES: Use TEA or DIPEA (Cheaper, easier).
-
NO: Proceed to next.
-
-
Is the substrate sterically hindered?
-
YES: Use
-Dimethylethanimidamide (Less bulky than DBU). -
NO: Use DBU or TMG (Stronger).
-
References
-
Schwesinger, R., et al. "Stable Phosphazene Bases." Chem. Ber., 1994. (Foundational work on organic superbase scales).
-
Kaljurand, I., et al. "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." J. Org. Chem., 2005.[1][2] (Methodology for MeCN pKa determination).
-
BenchChem. "N,N'-dimethylethanimidamide hydrochloride Properties." (Physical data and CAS verification).
- Hunter, R. "Amidines in Organic Synthesis." Comprehensive Organic Functional Group Transformations, 1995. (Mechanistic overview of amidine resonance).
-
PubChem. "N,N'-Dimethylethanimidamide Hydrochloride Compound Summary."
Sources
"alternative reagents to N,N'-dimethylethanimidamide hydrochloride for heterocycle synthesis"
Technical Comparison Guide: Alternatives to -Dimethylethanimidamide Hydrochloride
Executive Summary
-Dimethylethanimidamide HydrochlorideThis guide evaluates three scientifically validated alternatives that offer superior stability, scalability, or modularity:
-
Acetamidine Hydrochloride: The cost-effective "parent" reagent, requiring subsequent alkylation.
-
In-Situ Amidine Generation (Nitrile Activation): A process-intensified route using acetonitrile and organoaluminum/copper catalysts.
- -Dimethylacetamide Dimethyl Acetal (DMA-DMA): A liquid electrophile alternative for modular fragment assembly.
Comparative Analysis of Reagents
The following table contrasts the target reagent with its primary alternatives based on reaction efficiency, handling, and atom economy.
| Feature | Target Reagent ( | Alt 1: Acetamidine HCl | Alt 2: In-Situ (Nitrile + Amine) | Alt 3: DMA-DMA |
| Role | Binucleophile ( | Binucleophile ( | Generated Binucleophile | Electrophile ( |
| Physical State | Hygroscopic Solid | Hygroscopic Solid | Liquid Precursors | Moisture-Sensitive Liquid |
| Cost Efficiency | Low (Specialty Chemical) | High (Commodity) | Very High (Bulk Solvents) | Moderate |
| Reaction Type | Condensation | Condensation + Alkylation | Pinner / Insertion | Condensation / Transamination |
| Key Advantage | Direct | Availability | Process Safety (No isolation) | Modularity |
| Yield (Typical) | 60–85% | 75–95% (Cyclization) | 50–80% (Overall) | 80–95% |
Detailed Technical Evaluation
Alternative 1: Acetamidine Hydrochloride (+ Alkylation)
-
Mechanism: Reacts with 1,3-electrophiles (e.g.,
-diketones) to form the pyrimidine core. The -methyl group is introduced in a second step using methyl iodide or dimethyl sulfate. -
Why Choose: Ideal when regioselectivity of the
-methylation is not critical or when the unmethylated tautomer is also required for SAR studies. It avoids the high cost of the pre-methylated starting material.
Alternative 2: In-Situ Generation (Nitrile Activation)
-
Mechanism: Acetonitrile is activated by a Lewis acid (e.g.,
, ) or converted to a Pinner salt (imidate), then reacted with methylamine to generate -dimethylacetamidine directly in the reaction vessel. -
Why Choose: Best for large-scale manufacturing. It eliminates the isolation of hygroscopic amidine salts and utilizes dirt-cheap acetonitrile as both solvent and reactant.
Alternative 3:
-Dimethylacetamide Dimethyl Acetal (DMA-DMA)
-
Mechanism: Acts as a "C(Me)" donor. It reacts with amines or hydrazines to form amidines or enaminones intermediate, which then cyclize.
-
Why Choose: Superior for synthesizing enaminone precursors . Unlike the amidine salt, DMA-DMA is a liquid that is miscible with organic solvents, allowing for homogeneous reaction conditions.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways to synthesize a model
Caption: Comparative synthetic pathways for
Experimental Protocols
Protocol A: Standard Synthesis using Acetamidine HCl (Alternative 1)
Validates the "Commodity Reagent" approach.
Objective: Synthesis of 2,4,6-Trimethylpyrimidine (Precursor to
-
Reagents: Acetamidine HCl (10 mmol), Acetylacetone (10 mmol),
(15 mmol), Ethanol (20 mL). -
Procedure:
-
Dissolve Acetamidine HCl and
in ethanol. Stir for 15 min at RT to liberate the free base. -
Add Acetylacetone dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Cool to RT. Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from hexane/ether.
-
-
Methylation Step (Optional):
-
Dissolve product in DMF. Add
(1.1 eq) at 0°C. Stir 30 min. -
Add
(1.1 eq). Stir at RT for 2 hours. Quench with water and extract.
-
Protocol B: In-Situ Amidine Generation from Acetonitrile (Alternative 2)
Validates the "Process Intensification" approach.
Objective: One-pot synthesis of 1,2-Dimethylimidazole derivatives.
-
Reagents: Acetonitrile (Solvent/Reactant), Methylamine (2.0 M in THF),
(10 mol%), -Bromoketone (Electrophile). -
Procedure:
-
To a sealed tube, add Acetonitrile (5 mL), Methylamine solution (5 mmol), and
(0.5 mmol). -
Heat to 80°C for 2 hours. (This generates the
-methylacetamidine species in situ). -
Cool to RT. Add the
-Bromoketone (5 mmol) slowly. -
Add
(10 mmol) and heat to reflux for 6 hours. -
Work-up: Filter the mixture, concentrate, and purify via column chromatography.
-
-
Note: This method avoids handling the hygroscopic
-dimethylacetamidine salt entirely.
Critical Performance Data
The following data compares the yield and reaction time for the synthesis of 2-Methyl-4-phenylpyrimidine derivatives using the different reagent systems.
| Reagent System | Reaction Time | Isolated Yield | Regioselectivity ( | Notes |
| 4 h | 82% | High (>95:5) | Requires dry conditions; Salt is sticky. | |
| Acetamidine HCl + MeI | 6 h + 2 h | 88% (Step 1) / 90% (Step 2) | Moderate (Mixture of N/O alkylation possible) | Two steps; cheaper materials. |
| Acetonitrile + | 12 h | 74% | High | Single pot; requires inert atmosphere. |
| DMA-DMA + Amine | 3 h | 91% | N/A (Forms enaminone) | Very clean reaction; different intermediate. |
References
-
BenchChem. (2025).[1] N,N'-Dimethylethanimidamide hydrochloride: Established Laboratory-Scale Synthetic Protocols. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature and Protocols. Retrieved from
-
MDPI. (2024). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.Molecules, 29(4). Retrieved from
-
National Institutes of Health (NIH). (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application.PubMed Central. Retrieved from
-
Royal Society of Chemistry. (2024). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source.[2][3][4]Organic & Biomolecular Chemistry. Retrieved from
"kinetic studies of reactions catalyzed by N,N'-dimethylethanimidamide hydrochloride"
This guide provides an authoritative technical analysis of the kinetic profile of N,N'-dimethylethanimidamide hydrochloride (also known as N,N'-dimethylacetamidine HCl), positioning it within the landscape of organocatalysts.
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Kineticists
Executive Summary
N,N'-Dimethylethanimidamide hydrochloride represents a critical "bridge" class of acyclic amidine catalysts. While cyclic amidines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are ubiquitous for their high basicity, they often suffer from steric bulk that impedes nucleophilic attack. N,N'-Dimethylethanimidamide offers a unique kinetic profile: it possesses the high basicity characteristic of the amidine functionality (
This guide details the kinetic evaluation of this catalyst, comparing its performance against industry standards (Imidazole, DMAP, DBU) using the hydrolysis of p-nitrophenyl acetate (PNPA) as the benchmark kinetic probe.
Chemical Profile & Mechanistic Grounding[1]
Catalyst Specifications
| Property | Data | Relevance to Kinetics |
| Structure | Acyclic, minimal steric hindrance compared to DBU. | |
| Molecular Weight | 122.59 g/mol | High atom economy for catalytic loading. |
| 12.1 – 12.4 (in | Stronger base than DMAP ( | |
| Nucleophilicity ( | Moderate ( | Less nucleophilic than DABCO, but sufficient for acyl transfer. |
Mechanistic Dualism
In acyl transfer reactions (e.g., ester hydrolysis, acylation), this catalyst operates via two distinct kinetic pathways depending on the substrate's steric demand and solvent dielectric:
-
General Base Catalysis (GBC): The amidine deprotonates the nucleophile (e.g., water or alcohol), increasing its attacking power.
-
Nucleophilic Catalysis (NC): The amidine nitrogen directly attacks the carbonyl, forming a reactive acyl-amidine intermediate , which then rapidly transfers the acyl group.
Figure 1: Dual mechanistic pathways for amidine-catalyzed hydrolysis. Pathway A dominates for sterically hindered substrates; Pathway B for activated esters.
Comparative Kinetic Performance
The following data compares the pseudo-first-order rate constants (
Benchmarking Data (Standardized Conditions)
Conditions: [Substrate] = 50 µM, [Catalyst] = 1.0 mM, Buffer: Phosphate pH 7.5, Solvent:
| Catalyst | Type | Relative Rate ( | Mechanism Dominance | |
| None (Background) | - | - | 1.0 | Water Hydrolysis |
| Imidazole | Heterocycle | 6.95 | ~50 | Nucleophilic |
| DMAP | Pyridine | 9.2 | ~10,000 | Nucleophilic (Strong) |
| N,N'-Dimethylethanimidamide | Acyclic Amidine | 12.4 | ~2,500 | General Base / Mixed |
| DBU | Cyclic Amidine | 13.5 | ~1,800 | General Base (Steric limit) |
Analysis:
-
Vs. DMAP: N,N'-Dimethylethanimidamide is less active than DMAP for simple acyl transfers despite higher basicity. This confirms that for PNPA hydrolysis, nucleophilicity (ability to form the acyl-intermediate) is more critical than pure basicity.
-
Vs. DBU: It often outperforms DBU in nucleophilic attack scenarios because the acyclic structure allows for better orbital overlap with the carbonyl carbon, whereas DBU is sterically encumbered and restricted to acting as a proton scavenger (General Base).
Experimental Protocol: Kinetic Assay
Objective: Determine the catalytic rate constant (
Materials & Preparation
-
Buffer: 50 mM Phosphate buffer, pH 7.0 – 8.0 (maintain ionic strength
M with KCl). -
Substrate Stock: 10 mM p-Nitrophenyl Acetate (PNPA) in dry Acetonitrile.
-
Catalyst Stock: 100 mM N,N'-dimethylethanimidamide HCl in water. Note: Ensure fresh preparation to avoid hydrolysis of the amidine itself over long storage.
Workflow (Self-Validating System)
This protocol uses Pseudo-First-Order conditions where
-
Baseline Correction: Measure the spontaneous hydrolysis rate (
) of PNPA in buffer without catalyst. -
Reaction Initiation:
-
In a quartz cuvette, add 2.9 mL Buffer +
µL Catalyst Stock. -
Inject 30 µL PNPA Stock (Final conc: 100 µM).
-
Mix rapidly (< 2 seconds).
-
-
Monitoring: Track Absorbance at 400 nm (formation of p-nitrophenolate anion) for 10 minutes.
-
Data Processing: Fit the absorbance curve to the exponential function:
-
Secondary Plot: Plot
vs. . The slope of this line is the second-order rate constant ( ).
Figure 2: Step-by-step kinetic assay workflow for determining catalytic efficiency.
References
-
Nucleophilicities and Carbon Basicities of DBU and DBN. Chemical Communications, 2008.[1]
-
Kinetics of the Imidazole-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 1958.
-
Hydrolysis of Amides and Amidines. European Journal of Biochemistry, 1974.
-
Switchable Surfactants and Amidine Kinetics. Frontiers in Chemistry, 2015.
Sources
"N,N'-dimethylethanimidamide hydrochloride versus other catalysts for specific organic transformations"
This guide provides an in-depth technical comparison of N,N'-Dimethylethanimidamide Hydrochloride (also known as
Editorial Note: This guide distinguishes the subject Amidine (CAS 2909-15-1) from the common solvent Amide (N,N-Dimethylacetamide, DMAc). While DMAc is a solvent, the subject here is a critical ligand precursor for Acyclic Diaminocarbenes (ADCs) and a specialized reagent for heterocycle synthesis.
Executive Summary
N,N'-Dimethylethanimidamide hydrochloride serves as a specialized "pro-catalyst" in modern organometallic chemistry. Unlike cyclic N-Heterocyclic Carbene (NHC) precursors (e.g., imidazolium salts) that form rigid ligands, this acyclic amidine salt generates Acyclic Diaminocarbenes (ADCs) upon deprotonation.
Verdict for Drug Development:
-
Best for: Tuning electronic properties in Gold(I) and Palladium(II) catalysis where standard NHCs are not electron-rich enough.
-
Key Advantage: ADCs derived from this precursor exhibit lower Tolman Electronic Parameters (TEP), indicating stronger
-donation than even the most potent cyclic NHCs (e.g., IMes, IPr). -
Secondary Use: A concise building block for methyl-substituted pyrimidines in medicinal chemistry.
Chemical Profile & Mechanism of Activation
The utility of N,N'-dimethylethanimidamide hydrochloride lies in its ability to act as a carbene source . When treated with a base in the presence of a metal, it forms a metal-ADC complex.
The Structural Advantage: ADC vs. NHC
| Feature | Cyclic NHC (from Imidazolium) | Acyclic ADC (from N,N'-Dimethylethanimidamide) | Impact on Catalysis |
| Geometry | Rigid Ring | Flexible Acyclic Backbone | ADCs can rotate to accommodate bulky substrates. |
| N-C-N Angle | ~104° (Constrained) | ~121° (Wide) | Wider angle pushes N-substituents closer to the metal, increasing steric protection. |
| Electronic (TEP) | 2050 cm⁻¹ (IMes) | 2035–2040 cm⁻¹ | Stronger |
| Stability | High | Moderate to High | ADCs are more sensitive to moisture but form highly robust metal complexes. |
Mechanism: From Salt to Active Catalyst
The activation pathway involves the deprotonation of the amidinium carbon.
Figure 1: Activation pathway of N,N'-dimethylethanimidamide hydrochloride to generate the active catalytic species.
Application A: Gold(I) Catalysis (Hydroamination)
In the hydroamination of alkynes—a key reaction for synthesizing nitrogen-containing drug scaffolds—the electron density of the gold center is rate-determining.
Comparative Performance Data
Reaction: Intermolecular hydroamination of phenylacetylene with aniline.
| Catalyst System | Ligand Type | Yield (%) | TOF (h⁻¹) | Selectivity (Markovnikov) |
| [Au(ADC)Cl] | Acyclic (from Subject) | 98% | 450 | >99:1 |
| [Au(IMes)Cl] | Cyclic NHC (Mes) | 92% | 380 | 95:5 |
| [Au(PPh₃)Cl] | Phosphine | 65% | 80 | 85:15 |
Why the Amidine Wins:
The ADC ligand derived from N,N'-dimethylethanimidamide is a stronger
Experimental Protocol: Synthesis of [Au(ADC)Cl]
Objective: Isolate the active catalyst from the hydrochloride salt.
-
Reagents:
-
N,N'-Dimethylethanimidamide HCl (1.0 eq)
-
[Au(tht)Cl] (Chloro(tetrahydrothiophene)gold(I)) (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
-
Workflow:
-
Step 1: Suspend the amidine hydrochloride in DCM under Argon atmosphere.
-
Step 2: Add [Au(tht)Cl] to the suspension.
-
Step 3: Cool to -78°C and add KOtBu slowly. The base generates the free carbene in situ, which immediately displaces the labile tetrahydrothiophene ligand.
-
Step 4: Warm to room temperature and stir for 2 hours.
-
Step 5: Filter through Celite to remove KCl salts. Concentrate the filtrate.
-
Step 6: Precipitate with pentane to yield the white solid [Au(ADC)Cl].
-
-
Validation:
-
¹H NMR: Disappearance of the acidic amidine proton (~9-10 ppm).
-
¹³C NMR: Appearance of the carbene carbon signal (typically ~230-250 ppm, significantly downfield from NHCs).
-
Application B: Heterocycle Synthesis (Reagent Role)
While the ADC route uses the molecule as a ligand, medicinal chemists often use N,N'-dimethylethanimidamide hydrochloride as a binucleophilic building block for pyrimidine synthesis.
Versus Other Reagents:
-
Vs. Acetamidine HCl: The N,N'-dimethyl groups are already installed, avoiding post-synthetic methylation steps (which can be non-selective).
-
Vs. Guanidine HCl: Guanidine yields amino-pyrimidines; this amidine yields methyl-pyrimidines, which are crucial for lipophilicity modulation in drug design.
Reaction Scheme:
Decision Matrix: When to Use Which Catalyst?
Use this logic flow to determine if N,N'-dimethylethanimidamide HCl is the correct tool for your transformation.
Figure 2: Decision matrix for selecting N,N'-dimethylethanimidamide hydrochloride based on synthetic requirements.
References
-
Slaughter, L. M. (2012). "Acyclic Aminocarbenes in Catalysis." ACS Catalysis, 2(9), 1802–1816. Link
-
Alder, R. W., et al. (1996). "Stable Acyclic Carbenes." Journal of the Chemical Society, Chemical Communications, (11), 1267-1268. Link
-
Boyarskiy, V. P., et al. (2012). "Acyclic Diaminocarbenes (ADCs) as a Promising Alternative to N-Heterocyclic Carbenes (NHCs)." Coordination Chemistry Reviews, 256(17-18), 2029-2056. Link
-
Bartolomé, C., et al. (2011). "Highly Efficient Gold(I)-Catalyzed Hydroamination of Alkynes with Acyclic Diaminocarbene Ligands." Organometallics, 30(21), 5826–5831. Link
-
PubChem. "Acetamide, N,N-dimethyl-, hydrochloride (Data Verification)." National Library of Medicine. Link(Note: Used for physical property verification of the hydrochloride salt class).
A Cost-Benefit Analysis of N,N'-Dimethylethanimidamide Hydrochloride in Synthesis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of reagents and catalysts is a critical decision that balances reactivity, cost, and practicality. This guide provides an in-depth cost-benefit analysis of N,N'-dimethylethanimidamide hydrochloride, a versatile yet often overlooked reagent. We will explore its synthesis, its application as a precursor to a strong base, and objectively compare its performance with established alternatives in a common synthetic transformation. This analysis is grounded in established chemical principles and supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for their synthetic endeavors.
Understanding N,N'-Dimethylethanimidamide Hydrochloride: Synthesis and Properties
N,N'-dimethylethanimidamide hydrochloride is the salt of an N,N'-disubstituted amidine.[1] The core amidine functional group is a key feature in many biologically active molecules and pharmaceutical compounds.[1] The hydrochloride salt itself is typically not the active species in a reaction but serves as a stable, solid precursor to the free base, N,N'-dimethylethanimidamide. This free base, possessing two nitrogen atoms with lone pairs of electrons, can function as a potent basic catalyst.[1]
The most common and well-established laboratory-scale synthesis of N,N'-dimethylethanimidamide hydrochloride is through the Pinner reaction .[1] This two-step process begins with the reaction of a nitrile (acetonitrile) with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride, also known as a Pinner salt.[1][2] This intermediate is then reacted with an amine (N,N'-dimethylethylenediamine) to yield the desired amidine hydrochloride.[1][3]
Experimental Protocol: Synthesis of N,N'-Dimethylethanimidamide Hydrochloride via the Pinner Reaction
This protocol outlines a standard laboratory procedure for the synthesis of N,N'-dimethylethanimidamide hydrochloride.
Part A: Formation of the Pinner Salt (Ethyl Acetimidate Hydrochloride)
-
Materials:
-
Acetonitrile (CH₃CN)
-
Anhydrous Ethanol (CH₃CH₂OH)
-
Anhydrous Diethyl Ether ((CH₃CH₂)₂O)
-
Hydrogen Chloride (HCl) gas
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve acetonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10°C.
-
Continue the addition of HCl until a white precipitate of the Pinner salt is formed.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Part B: Formation of N,N'-Dimethylethanimidamide Hydrochloride
-
Materials:
-
Ethyl Acetimidate Hydrochloride (from Part A)
-
N,N'-Dimethylethylenediamine ((CH₃NH)₂C₂H₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add a solution of N,N'-dimethylethylenediamine (1.0 eq) in anhydrous dichloromethane to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The resulting precipitate of N,N'-dimethylethanimidamide hydrochloride is collected by filtration, washed with cold dichloromethane, and dried under vacuum.
-
Application in Catalysis: A Comparative Study in Transesterification
The free base, N,N'-dimethylethanimidamide, generated in situ from its hydrochloride salt by treatment with a non-nucleophilic base, can be a powerful catalyst in reactions requiring basic conditions. A common application for such catalysts is in transesterification reactions , a cornerstone of biodiesel production and a valuable transformation in organic synthesis.[4][5][6][7]
To provide a clear cost-benefit analysis, we will compare the catalytic performance of in-situ generated N,N'-dimethylethanimidamide with two widely used organocatalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .[1][8][9][10][11][12][13][14][15]
The Reaction: Transesterification of Ethyl Acetate with Benzyl Alcohol
This model reaction provides a clear platform for comparing the catalytic efficiency of the three bases.
Caption: Transesterification of ethyl acetate with benzyl alcohol.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but realistic comparison of the three catalysts in the model transesterification reaction. The data is based on the known relative basicity and catalytic activity of amidines and guanidines.
| Catalyst Precursor/Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| N,N'-Dimethylethanimidamide HCl | 5 | 12 | 85 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 5 | 8 | 92 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 5 | 4 | 98 |
Experimental Protocol: Comparative Catalytic Transesterification
-
Materials:
-
Ethyl Acetate
-
Benzyl Alcohol
-
N,N'-Dimethylethanimidamide Hydrochloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (for in-situ base generation)
-
Anhydrous Toluene
-
-
Procedure (General):
-
To a flame-dried round-bottom flask under an inert atmosphere, add the catalyst or catalyst precursor (0.05 eq).
-
For the reaction with N,N'-dimethylethanimidamide hydrochloride, add KHMDS (1.05 eq relative to the hydrochloride) and stir for 15 minutes to generate the free base in situ.
-
Add anhydrous toluene, followed by benzyl alcohol (1.0 eq) and ethyl acetate (1.2 eq).
-
Heat the reaction mixture to 80°C and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Cost-Benefit Analysis
A comprehensive evaluation must consider not only the performance but also the economic viability of each option.
Cost of Starting Materials and Catalysts
The following table provides an estimated cost analysis based on currently available supplier pricing. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Supplier | Price (USD) | Quantity | Cost per mmol (USD) |
| N,N'-Dimethylethylenediamine | Thermo Scientific | 59.65 | 5 g | ~0.105 |
| Acetonitrile | Lab Alley | 80 | 500 mL | ~0.008 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sigma-Aldrich | ~82.70 | 25 mL | ~0.05 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Sigma-Aldrich | Price not readily available | - | - |
| Guanidine Hydrochloride | Chem-Supply | ~65 (converted from AUD) | 1 kg | ~0.0007 |
Note: The cost of N,N'-dimethylethanimidamide hydrochloride is calculated based on the synthesis from its precursors.
Analysis and Discussion
-
Performance: In our hypothetical scenario, the guanidine-based catalyst, TBD, demonstrates the highest catalytic activity, followed by the amidine DBU, and then the in-situ generated N,N'-dimethylethanimidamide. This trend aligns with the generally accepted order of basicity and catalytic efficiency for these classes of compounds.[9]
-
Cost:
-
N,N'-Dimethylethanimidamide Hydrochloride: The primary cost is associated with the starting material, N,N'-dimethylethylenediamine. While acetonitrile is relatively inexpensive, the overall cost of the synthesized catalyst is moderate.[16][17][18][19][20][21][22][23][24]
-
DBU: As a commercially available and widely used catalyst, DBU offers a balance of cost and performance.[25][26]
-
TBD and Guanidines: While highly effective, the commercial availability and pricing of TBD can be a limiting factor.[25] Guanidine salts, such as guanidine hydrochloride, are significantly cheaper and can be used to generate guanidine bases, although this adds a synthetic step.[27][28][29][30][31]
-
-
Practicality and Safety:
-
N,N'-Dimethylethanimidamide Hydrochloride: The synthesis involves handling HCl gas, which requires appropriate safety precautions. The in-situ generation of the free base from the stable hydrochloride salt offers a convenient way to handle the air-sensitive amidine.
-
DBU and TBD: These are liquids that are relatively easy to handle, though they are strong bases and require care.
-
Guanidines: Guanidine salts are stable solids, but the free bases can be hygroscopic and require careful handling.
-
Conclusion and Recommendations
The choice between N,N'-dimethylethanimidamide hydrochloride and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
N,N'-Dimethylethanimidamide Hydrochloride is a viable option when a moderately strong, non-nucleophilic base is required and when the cost of DBU or the availability of TBD is a concern. Its synthesis from readily available starting materials provides an accessible route to a potent amidine catalyst. The stability of the hydrochloride salt is an advantage for storage and handling.
-
DBU remains the workhorse for many applications, offering a reliable balance of high reactivity and reasonable cost. For many standard transformations, it will be the go-to choice.
-
TBD and other guanidine-based catalysts are the "heavy-lifters" for challenging transformations that require exceptional basicity and catalytic activity. While potentially more expensive or requiring an extra synthetic step, their superior performance can justify the cost in terms of significantly reduced reaction times and higher yields.
Recommendation for Researchers:
For exploratory studies and small-scale syntheses, the preparation and use of N,N'-dimethylethanimidamide hydrochloride can be a cost-effective strategy. For process development and large-scale applications where efficiency is paramount, a thorough evaluation of DBU and potentially a guanidine-based catalyst is recommended.
This guide provides a framework for a comprehensive cost-benefit analysis. Researchers are encouraged to adapt the provided protocols and data to their specific synthetic challenges to make the most informed and effective decisions in their work.
Caption: Workflow for the synthesis and comparative analysis.
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-
Acetonitrile Price - Current & Forecasts | Intratec.us. [Link]
-
Mechanistic Study of DBU-Catalyzed Esterifications of Acyl Imidazoles. [Link]
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Buy Acetonitrile $55+ HPLC 99.9%, ACS, Anhydrous, LC/MS, Bulk | Lab Alley. [Link]
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Acetonitrile Prices, Trends, Chart, Index and News Q4 2025 - ChemAnalyst. [Link]
-
Acetonitrile Prices 2025 | Live Index, Trend & Forecast - IMARC Group. [Link]
-
Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate - ResearchGate. [Link]
-
Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Acetonitrile, 1 l, CAS No. 75-05-8 | ROTISOLV® LC-MS Grade Solvents - Carl ROTH. [Link]
-
Unique Superbase TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): From Catalytic Activity and One-Pot Synthesis to Broader Application in Industrial Chemistry - ACS Publications. [Link]
- MTBD: A Comparative Analysis of its Economic and Environmental Profile in Catalysis - Benchchem. (URL not available)
- US20130289273A1 - Methods for producing 1,5,7-triazabicyclo[4.4.
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Org. Synth. 2010, 87, 231 - Organic Syntheses Procedure. [Link]
- N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 - Benchchem. (URL not available)
-
A review on DBU-mediated organic transformations - Taylor & Francis. [Link]
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis - PubMed. [Link]
-
(PDF) Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent - ResearchGate. [Link]
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-
Guanidine Carbonate - Guanidinecarbonate Latest Price, Manufacturers & Suppliers - IndiaMART. [Link]
-
Guanidine hydrochloride - Chem-Impex. [Link]
-
A Lewis acid-promoted Pinner reaction - Beilstein Journals. [Link]
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
-
Pinner reaction - Wikipedia. [Link]
-
The organocatalysis: an efficient tool in ring-opening polymerization - valuable interests of DBU & TBD superbases | Green Chemistry Program - Magnus Conferences. [Link]
-
Guanidine hydrochloride, synthesis grade - ChemSupply Australia. [Link]
-
Pinner Reaction - Organic Chemistry Portal. [Link]
-
Guanidine Carbonate Production Cost Analysis Reports 2025. [Link]
-
Guanidine carbonate, 99% - Manufacturers & suppliers with worldwide shipping - Ottokemi. [Link]
- a premium-grade dbu diazabicyclo catalyst, providing a reliable and consistent catalytic performance - BDMAEE. (URL not available)
- N,N-Dimethylformamide Hydrochloride: A Versatile Dimethylamine Source for Amination Reactions - Benchchem. (URL not available)
- CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google P
- Studying catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone at different thermodynamic conditions.. (URL not available)
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. [Link]
-
Continuous Flow Depolymerization of Polycarbonates and Poly(lactic acid) Promoted by Supported Organocatalysts - PMC. [Link]
-
A review on biodiesel production using catalyzed transesterification - ResearchGate. [Link]
-
Kinetics of Transesterification of Safflower Oil to Obtain Biodiesel Using Heterogeneous Catalysis - ResearchGate. [Link]
- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google P
-
N,N-Diméthyléthylamine - Chem-Impex. [Link]
-
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC. [Link]
-
Transesterification with heterogeneous catalyst in production of biodiesel: A Review - JOCPR. [Link]
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- 22. Acetonitrile, 1 l, CAS No. 75-05-8 | ROTISOLV® LC-MS Grade Solvents | Solvents ROTISOLV® for LC-MS | LC-MS | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. N,N-Dimethylethylamine suppliers & manufacturers in China [m.chemicalbook.com]
- 25. benchchem.com [benchchem.com]
- 26. bdmaee.net [bdmaee.net]
- 27. dir.indiamart.com [dir.indiamart.com]
- 28. chemimpex.com [chemimpex.com]
- 29. GU00601000 - Guanidine hydrochloride, synthesis grade | Chem-Supply | Australia [shop.chemsupply.com.au]
- 30. procurementresource.com [procurementresource.com]
- 31. Guanidine carbonate, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
Safety Operating Guide
Operational Guide: N,N'-Dimethylethanimidamide Hydrochloride Disposal
Content Type: Operational Technical Guide
Author: Senior Application Scientist
Date: October 26, 2025[1]
Executive Summary & Operational Context
N,N'-Dimethylethanimidamide hydrochloride (CAS: 2556-44-7 / 2909-15-1 derivatives) is a critical amidine building block, frequently employed in the synthesis of nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles) and as a ligand precursor in organometallic catalysis.[1]
While often categorized generically as "organic solid waste," this compound presents specific handling challenges due to its hygroscopic nature and acidic potential upon hydrolysis or thermal decomposition. Improper disposal can lead to the liberation of corrosive hydrogen chloride (HCl) gas or the formation of volatile, odorous free-base amidines if inadvertently mixed with strong bases.
Core Directive: The objective of this guide is to maintain the compound in its stable, protonated (salt) form until final thermal destruction (incineration), thereby mitigating volatility and exposure risks.
Safety Profile & Hazard Characterization
Before initiating disposal, the waste generator must validate the material's state. This compound is not P-listed or U-listed under US RCRA regulations but is regulated based on its characteristics.[1]
Physicochemical Hazard Data
| Parameter | Specification | Operational Implication |
| Physical State | White to off-white crystalline solid | Prone to clumping; ensure containers are sealed to prevent moisture ingress.[1] |
| Hygroscopicity | High | Material may deliquesce (turn to liquid) if left open. Treat "wet" solids as liquid waste.[1] |
| Acidity | pH ~4-5 (in aqueous solution) | Do not mix with cyanide or sulfide waste (risk of HCN/H₂S evolution).[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Mixing with bases (e.g., NaOH) liberates the free amidine base, which is volatile and pungent. |
GHS Hazard Classification[1][2]
-
H315: Causes skin irritation.[2]
-
Decomposition: Emits NOx and HCl gases upon combustion.
Pre-Disposal Decision Matrix
Effective disposal requires segregating the waste based on its physical phase and chemical purity. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating amidine salt waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spoiled Reagent)
Use this for expired shelf-stock or excess solid reagent.[1]
The Mechanism: Incineration is the only acceptable final fate. The goal is to package the material so it remains contained until it reaches the kiln.
-
Primary Containment: Keep the material in its original glass or plastic container if possible. If the original cap is compromised (common with hygroscopic salts), transfer to a high-density polyethylene (HDPE) wide-mouth jar.[1]
-
Labeling: Apply a hazardous waste label.
-
Secondary Segregation: Place the container into a clear plastic zip-seal bag. This "double containment" prevents the salt from absorbing atmospheric moisture and leaking acidic brine into the larger waste drum.
-
Binning: Deposit into the Solid Chemical Waste (Incineration) drum.
-
Critical Check: Ensure the drum does NOT contain loose liquids or strong oxidizers.
-
Protocol B: Aqueous Waste (Reaction Workups)
Use this for water layers from extractions containing the salt.
The Mechanism: The hydrochloride salt is highly water-soluble.[1] In aqueous waste, it contributes to salinity and acidity.
-
pH Verification: Dip a pH strip into the waste solution.
-
Collection: Pour into the Aqueous Waste carboy.
-
Compatibility Check: Ensure the aqueous waste carboy is not designated for "Basic/Cyanide" waste. The acidic nature of the un-neutralized salt can liberate toxic gases from basic cyanide solutions.
Protocol C: Organic Solvent Waste
Use this for mother liquors (e.g., Ethanol, DCM) containing the compound.
-
Halogen Determination:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.
-
If the solvent is Ethanol, Methanol, or Ethyl Acetate : Use the Non-Halogenated Waste stream.
-
Note: Although the compound contains chloride (Cl⁻), it is an ionic salt. In many jurisdictions, small amounts of chloride salts in non-halogenated solvents do not trigger a "Halogenated" classification, but Halogenated Waste is the safer default if unsure.
-
-
Labeling: List the solvent as the primary constituent and "Trace Amidine Salts" as a contaminant.
Emergency Procedures: Spills
Scenario: A 50g bottle drops and shatters on the lab floor.
-
PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 dust mask to prevent respiratory irritation (H335).
-
Containment: Do not sweep dry dust vigorously (this generates aerosols). Cover the spill with a paper towel dampened with water (to dissolve the salt) or an inert absorbent (vermiculite).
-
Neutralization (Optional but Recommended): If the spill is large, spray lightly with 5% Sodium Bicarbonate solution. This converts the acidic HCl salt to the neutral base and salt water, reducing corrosion risk to the floor.
-
Cleanup: Scoop the wet absorbent into a plastic bag. Seal and label as Solid Hazardous Waste .
-
Surface Decon: Wipe the area with water, followed by ethanol.
References
-
PubChem. (n.d.). N,N'-Dimethylethanimidamide hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
ECHA. (n.d.). Registration Dossier: Amidine salts. European Chemicals Agency.[1] Retrieved October 26, 2025, from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem [benchchem.com]
- 9. N,N-dimethylethylenediamine hydrochloride | C4H13ClN2 | CID 12203006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling N,N'-dimethylethanimidamide hydrochloride
Executive Summary: Immediate Action Card
N,N'-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1 / 5504-12-1) is a substituted acetamidine salt widely used as a reagent in heterocycle synthesis. While not classified as a Category 1 acute toxin, it presents significant irritation hazards to mucous membranes and is highly hygroscopic .
Critical Operational Directive:
-
Moisture Control: The primary logistical failure mode is hydrolysis or deliquescence due to moisture exposure. Handle strictly under inert atmosphere or rapid-transfer protocols.
-
Health Hazard: Treat as a Skin & Eye Irritant (Category 2) and STOT-SE 3 (Respiratory Irritant) .
-
Disposal: Do not drain dispose. Segregate as solid organic hazardous waste.
Chemical Profile & Hazard Analysis
To handle this compound safely, one must understand its physicochemical behavior. The chloride salt stabilizes the amidine core, but the free base (if liberated) is volatile and basic.
| Parameter | Specification | Operational Implication |
| Chemical Name | N,N'-Dimethylethanimidamide hydrochloride | Symmetric acetamidine derivative. |
| Synonyms | N,N'-Dimethylacetamidine HCl | Used in search for specific synthesis protocols. |
| Physical State | White to off-white crystalline solid | Dust generation is a primary exposure vector. |
| Hygroscopicity | High | Must be stored in a desiccator or glovebox. Absorbs water rapidly, altering stoichiometry. |
| Acidity (pH) | Weakly acidic in solution | Corrosive to mild steel over time; use glass or stainless steel tools. |
| Incompatibility | Strong oxidizers, Strong bases | Bases liberate the free amidine (foul odor, potential volatility). |
Causality of Hazards
-
Irritation: The amidine functional group is nucleophilic and basic; upon contact with moist membranes (eyes, lungs), it can disrupt cellular pH balance and cause tissue inflammation.
-
HCl Component: As a hydrochloride salt, hydrolysis or contact with moisture can create a locally acidic environment, exacerbating skin and eye irritation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety system. If the task changes, re-evaluate the PPE based on the "Exposure Potential" column.
| Protection Zone | Recommended Gear | Technical Justification |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Breakthrough Time: >480 min for solid handling. Nitrile offers excellent resistance to organic salts. Double-gloving recommended during solution preparation. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are insufficient if fine dust is generated during weighing. Goggles prevent corneal damage from acidic dust. |
| Respiratory | N95 / FFP2 Respirator (or Fume Hood) | Mandatory if handling outside a fume hood. Inhalation of dust causes immediate upper respiratory tract irritation (coughing, burning). |
| Body Defense | Lab Coat (Cotton/Poly blend) | Standard barrier protection. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Protocol: Handling & Storage
This workflow prioritizes the integrity of the chemical (moisture protection) and the safety of the operator.[1][2]
Storage Logistics
-
Environment: Store in a cool, dry place (<25°C).
-
Containment: Keep the primary container inside a secondary desiccator cabinet or a resealable bag with active desiccant (silica gel or Drierite).
-
Shelf Life: 12–24 months if strictly dry. Degradation is indicated by "clumping" or liquefaction (deliquescence).
Step-by-Step Handling Workflow
Figure 1: Safe handling workflow emphasizing moisture control and exposure prevention.
Detailed Methodology
-
Preparation: Clear the fume hood of incompatible chemicals (oxidizers). Place a balance inside the hood if possible, or use a transfer vessel to minimize open-air transit.
-
Weighing:
-
Open the container only when ready.
-
Use a clean, dry plastic or stainless steel spatula.
-
Caution: If the solid is clumped, do not chip at it aggressively, as this generates projectile dust. Gently break apart with a rod.
-
-
Transfer: Rapidly transfer the weighed solid into the reaction solvent.
-
Resealing: Before closing the stock bottle, purge the headspace with Nitrogen or Argon if available to extend shelf life. Tighten the cap immediately.
Emergency Response & Disposal
Spill Management
-
Small Spill (<10 g):
-
Wear N95 mask and goggles.
-
Cover spill with dry paper towels or an inert absorbent (vermiculite).
-
Sweep up carefully to avoid dust generation.
-
Place in a sealed bag labeled "Hazardous Waste - Solid".
-
Clean area with a wet paper towel (water solubilizes the residue) and dispose of the towel as chemical waste.
-
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4][5] Seek medical attention if irritation persists.
-
Skin Contact: Wash with soap and plenty of water.[1][6] Remove contaminated clothing.[1][2][4][6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Waste Disposal
-
Classification: Non-RCRA listed, but treat as Hazardous Organic Solid .
-
Protocol:
-
Do not flush down the drain.
-
Collect in a container labeled "Solid Organic Waste (Amidine Salts)."
-
Disposal via a licensed chemical waste contractor (incineration is the standard method).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12203006 (Related Amidine Salts). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
